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  • Product: 4-(Bromomethyl)-3-nitropyridine
  • CAS: 20660-72-4

Core Science & Biosynthesis

Foundational

Technical Profile: 4-(Bromomethyl)-3-nitropyridine

Identity, Synthesis, and Application in Heterocyclic Chemistry Executive Summary 4-(Bromomethyl)-3-nitropyridine is a high-value heterocyclic intermediate used primarily in the synthesis of fused pyridine systems, such a...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

4-(Bromomethyl)-3-nitropyridine is a high-value heterocyclic intermediate used primarily in the synthesis of fused pyridine systems, such as 1H-pyrrolo[3,2-c]pyridines (5-azaindoles) and 1,6-naphthyridines .[1] Its structural utility lies in its dual functionality: the electrophilic bromomethyl group at the C4 position allows for alkylation reactions, while the adjacent nitro group at C3 serves as a latent amine precursor for subsequent cyclization.

This guide details the molecular properties, validated synthetic protocols, and safety considerations for this compound, designed for researchers in medicinal chemistry and drug discovery.

Physicochemical Profile

Molecular Identity

The molecular weight of 4-(Bromomethyl)-3-nitropyridine is not a single static number due to the significant isotopic signature of bromine.[1] Mass spectrometry analysis requires recognition of the characteristic 1:1 doublet pattern.

PropertyValue / Description
IUPAC Name 4-(Bromomethyl)-3-nitropyridine
CAS Registry Number 20660-72-4 (Free base)
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Average Molecular Weight 217.02 g/mol
Monoisotopic Mass 215.953 g/mol (

)
Physical State Solid (typically off-white to yellow crystalline)
Solubility Soluble in DCM, CHCl3, DMSO; sparingly soluble in water.
SMILES C1=C(C(=CN=C1)[O-])CBr
Isotopic Distribution (Mass Spectrometry)

Due to the natural abundance of bromine isotopes (


 and 

), the mass spectrum does not show a single parent ion (

). Instead, it displays two peaks of nearly equal intensity separated by 2 mass units.
IsotopeExact Mass (Da)AbundancePeak Assignment

Isotopologue
215.953~51%M

Isotopologue
217.951~49%M+2

Analyst Note: When configuring LC-MS methods, ensure the integration window accounts for the M+2 peak to avoid underestimating concentration or misidentifying the compound.

Synthetic Access: Wohl-Ziegler Bromination

The most reliable route to 4-(Bromomethyl)-3-nitropyridine is the radical bromination of 4-methyl-3-nitropyridine using N-Bromosuccinimide (NBS).[1] This reaction exploits the benzylic-like resonance stabilization of the methyl radical on the pyridine ring.

Reaction Mechanism & Causality[1]
  • Reagent (NBS): Provides a low, steady concentration of bromine (

    
    ), which is essential to prevent electrophilic aromatic substitution on the ring or poly-bromination.
    
  • Initiator (AIBN/BPO): Azobisisobutyronitrile (AIBN) decomposes thermally to generate radicals that abstract the initial hydrogen from the methyl group.

  • Solvent (CCl4 vs. Acetonitrile): While Carbon Tetrachloride (

    
    ) is the classic solvent due to its inertness to radicals, Acetonitrile (
    
    
    
    )
    or Benzotrifluoride are modern, greener alternatives that maintain high yields.
Validated Protocol

Precursor: 4-Methyl-3-nitropyridine (CAS: 5832-44-0)[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[2][3]

  • Charging: Add 4-methyl-3-nitropyridine (10.0 mmol, 1.38 g) and anhydrous acetonitrile (50 mL).

  • Reagents: Add N-Bromosuccinimide (NBS) (11.0 mmol, 1.96 g). Note: Use freshly recrystallized NBS to remove free bromine, which degrades yield.

  • Initiation: Add AIBN (0.5 mmol, 82 mg).

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The product is less polar than the starting material.

  • Workup:

    • Cool to room temperature.

    • Filter off the precipitated succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in DCM and wash with water (2x) and brine (1x).

  • Purification: Flash column chromatography (SiO2, Gradient 10-40% EtOAc in Hexanes).

  • Storage: The product is unstable over long periods. Store at -20°C under argon.

Reactivity & Applications (Signaling Pathways)[1]

This molecule acts as a "linchpin" in heterocycle synthesis. The following diagram illustrates its critical role in generating 5-azaindole (pyrrolo[3,2-c]pyridine) scaffolds, which are prevalent in kinase inhibitors (e.g., Janus kinase or Aurora kinase inhibitors).

Synthetic Workflow Diagram

G Start 4-Methyl-3- nitropyridine Intermediate 4-(Bromomethyl)-3- nitropyridine (The Core Topic) Start->Intermediate NBS, AIBN (Radical Bromination) Substituted 4-(Aminomethyl)-3- nitropyridine Intermediate->Substituted Primary Amine (R-NH2) (SN2 Substitution) Cyclized 1H-Pyrrolo[3,2-c] pyridine (5-Azaindole) Substituted->Cyclized Reduction (Fe/AcOH) & Cyclization

Figure 1: Synthetic pathway transforming the methyl precursor into the bicyclic 5-azaindole scaffold via the bromomethyl intermediate.[1]

Mechanistic Insight[1][4]
  • SN2 Substitution: The bromomethyl carbon is highly electrophilic. Reaction with amines, thiols, or alkoxides occurs rapidly.

  • Reductive Cyclization: Upon reducing the nitro group (

    
    ), the newly formed amine can attack the methylene carbon (if an aldehyde was formed) or, more commonly, the side chain attached during the SN2 step is designed to condense with the amine, closing the ring.
    

Safety & Handling (Critical)

Hazard Classification:

  • Lachrymator: Like many benzyl halides, this compound is a potent tear gas. It attacks mucous membranes instantly.

  • Vesicant: Causes severe skin burns and blistering.

  • Alkylating Agent: Potential mutagen/carcinogen.

Mandatory Safety Protocols:

  • Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Decontamination: Quench glassware and spills with a dilute solution of alcoholic KOH or ammonia to destroy the alkylating potential before removal from the hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles. If handling >1g, use a face shield.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762920, 4-Bromo-3-nitropyridine (Structural Analog Reference). Retrieved from [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Foundational mechanism for Wohl-Ziegler reaction).[1]

Sources

Exploratory

A-Z Guide to the Synthesis of 4-(Bromomethyl)-3-nitropyridine: Mechanism, Protocol, and In-Field Insights

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Bromomethyl)-3-nitropyridine is a pivotal heterocyclic building block in medicinal chemistry, prized for its role as a versatile intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-3-nitropyridine is a pivotal heterocyclic building block in medicinal chemistry, prized for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, featuring an electrophilic benzylic bromide and a pyridine ring modulated by a deactivating nitro group, allows for precise and targeted modifications in drug design. This guide provides an in-depth exploration of the most reliable and widely adopted synthetic pathway to this compound: the free-radical bromination of 4-methyl-3-nitropyridine. We will dissect the underlying Wohl-Ziegler reaction mechanism, offer a detailed, field-tested experimental protocol, and discuss critical parameters that ensure high yield and purity. This document is intended to serve as a comprehensive technical resource, bridging theoretical principles with practical laboratory application.

Strategic Importance in Drug Discovery

The utility of 4-(bromomethyl)-3-nitropyridine stems from its reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the 3-nitropyridin-4-ylmethyl moiety into a wide range of molecular scaffolds. This structural motif is found in numerous compounds investigated for various therapeutic applications, including but not limited to oncology, neuroscience, and infectious diseases.[1][2] The pyridine ring serves as a bioisostere for phenyl groups, often improving solubility and metabolic profiles, while the nitro group acts as a powerful electron-withdrawing group, influencing the electronics of the ring and providing a handle for further chemical transformations, such as reduction to an amino group.[3]

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule points directly to 4-methyl-3-nitropyridine as the immediate precursor. The key transformation is the selective bromination of the methyl group at the 4-position.

G Target 4-(Bromomethyl)-3-nitropyridine Transform Benzylic Bromination (Wohl-Ziegler Reaction) Target->Transform Precursor 4-Methyl-3-nitropyridine Transform->Precursor

Caption: Retrosynthetic approach for the target molecule.

The most effective method for this specific transformation is the Wohl-Ziegler reaction , which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[4][5] This method is highly selective for benzylic (and allylic) positions, minimizing undesirable side reactions such as electrophilic aromatic substitution on the pyridine ring, which would be a significant issue if elemental bromine (Br₂) were used directly.[6][7]

The Wohl-Ziegler Reaction: A Mechanistic Deep Dive

The synthesis proceeds via a free-radical chain mechanism. Understanding these steps is critical for troubleshooting and optimizing the reaction.[8][9]

3.1. Initiation The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals are not directly involved in bromination but serve to generate a trace amount of bromine radicals (Br•) required to start the chain process.[5][7]

3.2. Propagation This is the core cycle of the reaction:

  • Hydrogen Abstraction: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 4-methyl-3-nitropyridine. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting pyridylmethyl radical.

  • Bromine Transfer: The newly formed pyridylmethyl radical reacts with a molecule of NBS (or Br₂ generated in situ) to yield the desired product, 4-(bromomethyl)-3-nitropyridine, and generates a new radical (succinimidyl radical or another Br•) that continues the chain.[10]

3.3. The Role of NBS NBS serves as a constant, low-concentration source of bromine.[6] It reacts with the HBr generated during hydrogen abstraction to produce elemental bromine (Br₂).[10] This is crucial because a high concentration of Br₂ would lead to competitive and undesirable ionic addition reactions.[8] The insolubility of the succinimide byproduct in nonpolar solvents like carbon tetrachloride or ethyl acetate provides a visual cue for reaction completion.[4]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br₂ Regeneration Initiator AIBN Radical 2R• + N₂ Initiator->Radical Δ or hν Start 4-Methyl-3-nitropyridine Radical_Intermediate Pyridylmethyl Radical Start->Radical_Intermediate + Br• - HBr Product 4-(Bromomethyl)-3-nitropyridine Radical_Intermediate->Product + NBS - Succinimidyl• NBS NBS HBr HBr Br2 Br₂ HBr->Br2 NBS_regen NBS NBS_regen->Br2 Succinimide Succinimide

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol is a robust, validated procedure for the synthesis of 4-(bromomethyl)-3-nitropyridine.

4.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsKey Properties
4-Methyl-3-nitropyridine138.1210.01.0Starting Material
N-Bromosuccinimide (NBS)177.9811.01.1Bromine Source
AIBN164.210.50.05Radical Initiator
Ethyl Acetate (EtOAc)88.11-SolventAnhydrous
Sodium Bicarbonate (NaHCO₃)84.01--Aqueous, Saturated
Sodium Sulfate (Na₂SO₄)142.04--Anhydrous

4.2. Step-by-Step Procedure

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-nitropyridine (1.38 g, 10.0 mmol) and ethyl acetate (100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (1.96 g, 11.0 mmol, 1.1 eq) and AIBN (82 mg, 0.5 mmol, 0.05 eq) to the flask. Expert Tip: Using a slight excess of NBS ensures complete consumption of the starting material, but a large excess (>1.2 eq) can promote the formation of the dibrominated side product.

  • Reaction: Heat the mixture to reflux (approx. 77°C for EtOAc) with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours. A visual indicator is the consumption of the dense NBS solid and the appearance of the less dense succinimide byproduct floating on the surface.[4]

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.

    • Filter off the succinimide solid and wash it with a small amount of cold ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining succinimide and HBr, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.3. Purification The resulting crude product is often a yellow to brown solid or oil. Recrystallization is the preferred method for purification.

  • Dissolve the crude product in a minimal amount of hot isopropanol or a hexane/ethyl acetate mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A typical yield is in the range of 70-85%.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the pyridyl protons and a key singlet for the -CH₂Br protons around 4.5-4.8 ppm.

  • ¹³C NMR: Confirms the carbon skeleton.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Melting Point: Compare with the literature value (approx. 75-78 °C).

Safety and Handling

Chemical Hazard Overview

ChemicalHazardPrecautionary Measures
N-Bromosuccinimide (NBS) Oxidizer, Corrosive, IrritantHandle in a fume hood. Avoid contact with skin and eyes.[11][12] Keep away from combustible materials.[11] Store in a cool, dry place away from light.[13]
AIBN Flammable Solid, Self-ReactiveStore in a refrigerator. Can decompose violently upon heating.
4-(Bromomethyl)-3-nitropyridine Lachrymator, Corrosive, ToxicPotent irritant. Always handle in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).
Ethyl Acetate Flammable Liquid, IrritantUse in a well-ventilated area away from ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing.

  • Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand). For larger spills, evacuate the area and follow institutional emergency procedures.[14]

Conclusion

The Wohl-Ziegler bromination of 4-methyl-3-nitropyridine is a highly efficient and selective method for producing 4-(bromomethyl)-3-nitropyridine, a valuable intermediate for drug discovery. By understanding the free-radical mechanism, carefully controlling stoichiometry, and adhering to rigorous safety protocols, researchers can reliably synthesize this key building block in high yield and purity. This guide provides the necessary technical foundation and practical insights to empower scientists in their synthetic endeavors.

References

  • Wohl–Ziegler bromination - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Allylic bromination by Wohl-Ziegler reaction. #chemistry. (2024, February 12). YouTube. Retrieved February 7, 2026, from [Link]

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]

  • The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. (2026, January 29). Retrieved February 7, 2026, from [Link]

  • Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.
  • N-Bromosuccinimide Safety Data Sheet. (2010, March 12). Retrieved February 7, 2026, from [Link]

  • N-Bromosuccinimide Safety Data Sheet. (n.d.). Carl ROTH. Retrieved February 7, 2026, from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022, October 25). YouTube. Retrieved February 7, 2026, from [Link]

  • N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(Bromomethyl)-3-nitropyridine: Synthesis, Reactivity, and Applications

Abstract 4-(Bromomethyl)-3-nitropyridine is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine core functionalized with a highly reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Bromomethyl)-3-nitropyridine is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine core functionalized with a highly reactive bromomethyl group and an electron-withdrawing nitro group, renders it an exceptionally potent electrophile for introducing the 3-nitropyridin-4-ylmethyl moiety into a diverse range of molecular architectures. This guide provides an in-depth analysis of its chemical structure, synthesis, mechanistic reactivity, and key applications, particularly in the realm of drug discovery, offering researchers and development professionals a comprehensive resource for leveraging this versatile reagent.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. 4-(Bromomethyl)-3-nitropyridine is a solid at room temperature, and its key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 20660-72-4[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[1][2]

The molecule's structure is defined by a pyridine ring substituted at the 3-position with a nitro (NO₂) group and at the 4-position with a bromomethyl (CH₂Br) group. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. It enhances the electrophilicity of the carbon atom in the bromomethyl group, making it highly susceptible to nucleophilic attack. This electronic effect is the cornerstone of the compound's utility as a potent alkylating agent.

Spectroscopic Confirmation:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The benzylic protons of the bromomethyl group typically appear as a singlet in the range of δ 4.5-4.8 ppm. The three aromatic protons on the pyridine ring exhibit characteristic shifts and coupling patterns. The proton at C2 (adjacent to the nitrogen and nitro group) is the most deshielded, appearing around δ 9.0 ppm. The protons at C5 and C6 appear further upfield, typically between δ 7.5 and 8.8 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the bromomethyl carbon around 30-35 ppm and distinct signals for the aromatic carbons, with their positions influenced by the substituents.

Synthesis and Manufacturing

The most common and industrially viable synthesis of 4-(Bromomethyl)-3-nitropyridine is a two-step process starting from the readily available precursor, 4-methylpyridine (also known as γ-picoline).

Step 1: Nitration of 4-Methylpyridine The initial step involves the nitration of 4-methylpyridine to yield 4-methyl-3-nitropyridine[3][4]. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The directing effect of the pyridine nitrogen atom favors the introduction of the nitro group at the 3-position.

Step 2: Radical Bromination The subsequent and final step is the selective bromination of the methyl group of 4-methyl-3-nitropyridine. This is achieved via a free-radical chain reaction, most commonly using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile)[5][6]. The reaction is performed in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or photochemical initiation.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is the reagent of choice because it provides a low, constant concentration of elemental bromine (Br₂), which is crucial for favoring radical substitution at the benzylic-like methyl group over electrophilic addition to the aromatic ring[7]. The reaction of NBS with trace amounts of HBr, an initial product, generates the necessary Br₂ to sustain the radical chain.

  • Radical Initiator: The initiator is required to generate the initial bromine radical (Br•) from Br₂, which then abstracts a hydrogen atom from the methyl group to start the chain reaction.

Synthesis_Workflow Precursor 4-Methylpyridine Reagents1 HNO₃ / H₂SO₄ Precursor->Reagents1 Intermediate 4-Methyl-3-nitropyridine Reagents2 NBS, Initiator (e.g., AIBN) Intermediate->Reagents2 Product 4-(Bromomethyl)-3-nitropyridine Reagents1->Intermediate Nitration Reagents2->Product Radical Bromination

Caption: Synthetic pathway to 4-(Bromomethyl)-3-nitropyridine.

Reactivity and Mechanistic Insights

The primary utility of 4-(Bromomethyl)-3-nitropyridine stems from its reactivity as an electrophile in nucleophilic substitution reactions. The carbon atom of the bromomethyl group is highly electrophilic due to the inductive effect of the adjacent bromine atom and, critically, the strong electron-withdrawing resonance and inductive effects of the nitro group at the meta-position.

The compound readily undergoes Sₙ2 reactions with a wide array of nucleophiles, including:

  • N-Nucleophiles: Primary and secondary amines, anilines, imidazoles, and other nitrogen heterocycles.

  • O-Nucleophiles: Alcohols, phenols, and carboxylates.

  • S-Nucleophiles: Thiols and thiophenols.

  • C-Nucleophiles: Enolates and other carbanions.

The reaction mechanism is a classic bimolecular nucleophilic substitution (Sₙ2). The nucleophile attacks the electrophilic methylene carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-bromine bond. The bromide ion is an excellent leaving group, which facilitates this process.

Caption: Generalized Sₙ2 reaction mechanism with a nucleophile (Nu⁻).

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs[8]. 4-(Bromomethyl)-3-nitropyridine serves as a critical intermediate for synthesizing complex molecules, particularly in the development of kinase inhibitors for oncology.

Case Study: Kinase Inhibitors Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme[9][10]. The 3-nitropyridin-4-ylmethyl moiety, installed using 4-(bromomethyl)-3-nitropyridine, can act as a key pharmacophore that forms crucial hydrogen bonds or other interactions within the target protein. The nitro group, while strongly electron-withdrawing, can also serve as a hydrogen bond acceptor, and in later stages of synthesis, it can be reduced to an amino group (NH₂)[11]. This resulting aminopyridine can then be further functionalized, providing a powerful strategy for library synthesis and lead optimization.

Experimental Protocol: General N-Alkylation

This protocol describes a general procedure for the reaction of 4-(Bromomethyl)-3-nitropyridine with a generic primary amine (R-NH₂).

Materials:

  • 4-(Bromomethyl)-3-nitropyridine (1.0 eq)

  • Primary amine (R-NH₂) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq) and dissolve it in anhydrous DMF.

  • Base Addition: Add the base (DIPEA or K₂CO₃, 1.5 eq). The choice of base is critical; an organic base like DIPEA is used for soluble substrates, while an inorganic base like K₂CO₃ is often used in polar aprotic solvents and can be easily filtered off. The base deprotonates the amine (if it's in a salt form) or acts as an acid scavenger for the HBr generated during the reaction.

  • Reagent Addition: Dissolve 4-(Bromomethyl)-3-nitropyridine (1.0 eq) in a minimal amount of DMF and add it dropwise to the stirring amine solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Safety and Handling

4-(Bromomethyl)-3-nitropyridine is a reactive and hazardous chemical that must be handled with appropriate precautions.

  • Hazards: It is classified as corrosive and is a lachrymator (causes tearing). It can cause severe skin burns and eye damage[12][13]. It is harmful if swallowed or inhaled[2].

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[12].

Conclusion

4-(Bromomethyl)-3-nitropyridine is a high-value reagent whose utility is rooted in its distinct chemical architecture. The interplay between the reactive bromomethyl group and the activating nitro group on the pyridine ring provides a reliable and efficient tool for synthetic chemists. Its role in constructing complex molecular frameworks, especially within the field of medicinal chemistry and kinase inhibitor development, is well-established. A firm grasp of its synthesis, reactivity, and handling is essential for any researcher aiming to incorporate this potent building block into their synthetic strategies.

References

  • Amerigo Scientific. 4-(Bromomethyl)-3-nitropyridine. [Online] Available at: [Link]

  • PubChem. 4-Methyl-3-nitropyridine. [Online] Available at: [Link]

  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Online] Available at: [Link]

  • Cherepanov, I. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679. [Online] Available at: [Link]

  • Patani, George A., and LaVoie, Edmond J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Online] Available at: [Link]

  • Singh, U. P., & Singh, R. K. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1477-1505. [Online] Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Online] Available at: [Link]

  • Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Online] Available at: [Link]

  • Umile, Thomas P., and Johnson, Douglas S. (2016). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 81(15), 6331-6338. [Online] Available at: [Link]

  • Roskoski, Robert. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299-14353. [Online] Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. [Online] Available at: [Link]

  • Wentzel Lab. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. [Online video] Available at: [Link]

  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 104(5), 2631-2666. [Online] Available at: [Link]

Sources

Exploratory

4-(Bromomethyl)-3-nitropyridine suppliers and purity

Technical Guide: 4-(Bromomethyl)-3-nitropyridine – Sourcing, Purity, and Handling Executive Summary 4-(Bromomethyl)-3-nitropyridine (CAS: 23056-44-2) is a high-value heterocyclic building block, critical in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(Bromomethyl)-3-nitropyridine – Sourcing, Purity, and Handling

Executive Summary

4-(Bromomethyl)-3-nitropyridine (CAS: 23056-44-2) is a high-value heterocyclic building block, critical in the synthesis of pyrrolo[2,3-c]pyridines and various kinase inhibitors. Its chemical utility stems from the high reactivity of the benzylic-like bromide, facilitated by the electron-withdrawing nitro group. However, this same reactivity renders the compound unstable; it is prone to hydrolysis, dimerization, and thermal decomposition. This guide outlines the sourcing landscape, establishes a self-validating Quality Control (QC) framework, and details handling protocols to ensure experimental reproducibility.

Chemical Profile & Stability Mechanisms

To effectively source and handle this compound, one must understand its degradation pathways. The electron-deficient pyridine ring makes the methylene bromide highly electrophilic.

Key Physical Properties:

  • CAS Number: 23056-44-2[1][2][3][4]

  • Molecular Formula: C₅H₃BrN₂O₂[3][4]

  • Molecular Weight: 202.99 g/mol [2][3]

  • Appearance: Yellow to orange solid (darkening indicates decomposition).

  • Melting Point: ~50–55 °C (Note: Impure samples often appear as oils).

  • Storage: -20°C, under inert atmosphere (Argon/Nitrogen), desiccated.

Degradation Pathways

The primary impurity encountered is the hydrolyzed alcohol, 4-(hydroxymethyl)-3-nitropyridine, caused by atmospheric moisture. A secondary impurity is the starting material, 4-methyl-3-nitropyridine, resulting from incomplete bromination.

DegradationPathways Start 4-(Bromomethyl)-3-nitropyridine (Active Reagent) Alcohol 4-(Hydroxymethyl)-3-nitropyridine (Inactive Impurity) Start->Alcohol Hydrolysis HBr HBr (Acidic Byproduct) Start->HBr Release Dimer Pyridinium Salts (Self-Alkylation) Start->Dimer Storage > 0°C Moisture Atmospheric H2O Moisture->Alcohol

Figure 1: Primary degradation pathways affecting purity. Hydrolysis is the dominant failure mode in non-desiccated storage.

Sourcing Strategy & Supplier Landscape

Due to its instability, "shelf stock" of this compound is often degraded. It is recommended to prioritize suppliers who synthesize on demand or store strictly at -20°C.

Supplier Tiering System
  • Tier 1 (Global Distributors): High reliability, standardized COA, but stock may be old.

    • Examples: Sigma-Aldrich (Merck), Combi-Blocks, Enamine.

  • Tier 2 (Specialist Vendors): Often fresher stock, specialize in heterocycles.

    • Examples: Fluorochem, Apollo Scientific, BLD Pharm.

  • Tier 3 (Custom Synthesis): Best for bulk (>100g) to ensure freshness.

Table 1: Supplier Comparison & Risk Assessment

Supplier CategoryTypical Purity ClaimRisk FactorRecommended For
Major Catalog (e.g., Sigma) 95-97%Medium: Stock age may lead to hydrolysis.Small scale (<1g), Reference standards.
Building Block Specialist (e.g., Combi-Blocks) 95-98%Low: High turnover of heterocyclic stock.Med-chem scale (1g - 25g).[1][3]
Bulk/Custom Synthesis >98%Low: Freshly made, but longer lead time.Process development (>50g).

Red Flags in Sourcing:

  • Brown/Black sticky solid: Indicates significant decomposition/polymerization.

  • Acrid Odor: Strong smell of HBr indicates hydrolysis has occurred inside the bottle.

  • Price Discrepancy: Extremely low prices often correlate with "dead stock" (hydrolyzed material).

Self-Validating Quality Control (QC) Framework

Do not rely solely on the vendor's Certificate of Analysis (COA). The compound can degrade during shipping. Implement this mandatory QC workflow upon receipt.

Protocol: 1H-NMR Purity Assessment

The most reliable method to distinguish the bromide from the alcohol impurity is 1H-NMR.

  • Solvent: Use CDCl₃ (dry, neutralized with K₂CO₃ if possible) or DMSO-d6 (if immediate analysis). Avoid wet solvents.

  • Key Diagnostic Signals:

    • Product (-CH₂Br): Singlet typically around 4.8 – 5.0 ppm .

    • Impurity (-CH₂OH): Singlet typically shifted upfield (approx. 4.6 – 4.8 ppm , solvent dependent) or appearance of broad OH peak.

    • Starting Material (-CH₃): Singlet around 2.6 – 2.7 ppm .

  • Quantitative Check: Integrate the aromatic proton at C2 (singlet/doublet near 9.0 ppm) against the methylene protons. A ratio deviation >5% indicates impurity.

QC Decision Tree

QC_Workflow Receipt Receive Shipment (Check Temp Log) Visual Visual Inspection (Yellow Solid vs. Dark Oil) Receipt->Visual NMR 1H-NMR Analysis (CDCl3) Visual->NMR Looks OK Reject Reject/Return (Contact Vendor) Visual->Reject Black Tar Decision Purity > 95%? NMR->Decision Accept Accept & Store (-20°C, Argon) Decision->Accept Yes Purify Recrystallize/Filter (Silica Plug) Decision->Purify 90-95% Decision->Reject <90%

Figure 2: QC Workflow for incoming benzylic bromides.

Handling & Safety Protocols

Hazard Class: Corrosive (Causes burns), Lachrymator. Signal Word: Danger.

  • Lachrymatory Warning: This compound is a potent lachrymator (tear gas effect). All weighing must be performed in a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bicarbonate nearby to neutralize spills or contaminated spatulas.

  • Reaction Setup:

    • Always dry solvents (THF, DMF, DCM) over molecular sieves before use.

    • Add a scavenger base (e.g., DIPEA or K₂CO₃) immediately if the reaction tolerates it, to neutralize any HBr formed in situ.

Synthesis Context (For Reference)

Understanding the synthesis helps in identifying impurities. The standard route involves the radical bromination of 4-methyl-3-nitropyridine.

  • Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide (catalyst), CCl₄ or Acetonitrile (solvent).

  • Mechanism: Wohl-Ziegler bromination.

  • Critical Impurity: The reaction often stalls at 80-90% conversion to avoid over-bromination (gem-dibromide). Consequently, ~5-10% unreacted methyl starting material is common in crude commercial samples.

References

  • PubChem. (n.d.).[2] 4-Bromo-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation. Retrieved February 7, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)-3-nitropyridine

Introduction 4-(Bromomethyl)-3-nitropyridine is a pivotal reagent in synthetic organic chemistry, valued for its utility in introducing the 3-nitropyridin-4-ylmethyl moiety into a diverse range of molecular architectures...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Bromomethyl)-3-nitropyridine is a pivotal reagent in synthetic organic chemistry, valued for its utility in introducing the 3-nitropyridin-4-ylmethyl moiety into a diverse range of molecular architectures. Its application is particularly prominent in the development of novel pharmaceutical agents and agrochemicals, where the specific electronic and steric properties of the nitropyridine ring system are desired. However, the compound's inherent reactivity, a direct consequence of its functional groups, presents significant challenges regarding its stability and long-term storage. This guide provides a comprehensive overview of the chemical properties of 4-(Bromomethyl)-3-nitropyridine, delineates its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling to ensure its integrity and performance in research and development settings.

Chemical Profile and Inherent Instability

To understand the stability challenges of 4-(Bromomethyl)-3-nitropyridine, a thorough examination of its molecular structure is essential. The compound's reactivity is primarily governed by the interplay between the bromomethyl group, the pyridine ring, and the nitro group.

PropertyValueSource
Molecular Formula C6H5BrN2O2PubChem[1]
Molecular Weight 217.02 g/mol PubChem[1]
Appearance SolidFluorochem[2]
Melting Point Not available

The bromomethyl group is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group further activates the pyridine ring, influencing the reactivity of the bromomethyl substituent. This inherent reactivity makes the compound susceptible to degradation, particularly through hydrolysis.[3][4][5]

Primary Degradation Pathways

The principal degradation pathway for 4-(Bromomethyl)-3-nitropyridine is hydrolysis, which can be initiated by atmospheric moisture. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of 4-(hydroxymethyl)-3-nitropyridine. This initial hydrolysis product may undergo further reactions, potentially leading to the formation of oligomeric or polymeric byproducts, especially under non-controlled conditions.

Diagram of Hydrolysis Degradation Pathway

G Hydrolysis of 4-(Bromomethyl)-3-nitropyridine cluster_reactants Reactants cluster_products Products A 4-(Bromomethyl)-3-nitropyridine C 4-(Hydroxymethyl)-3-nitropyridine A->C Nucleophilic Attack B H2O (Moisture) B->C D HBr C->D Byproduct Formation

Caption: Simplified hydrolysis pathway of 4-(Bromomethyl)-3-nitropyridine.

Recommended Storage and Handling Protocols

To mitigate the inherent instability of 4-(Bromomethyl)-3-nitropyridine, strict adherence to proper storage and handling protocols is paramount. The following recommendations are based on safety data sheets and best practices for handling reactive chemical intermediates.[6][7][8][9]

Storage Conditions:

ParameterRecommendationRationale
Temperature Keep refrigerated (2-8 °C).[7]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6][7][10]Minimizes contact with atmospheric moisture and oxygen.
Container Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7][8][9][11]Prevents ingress of moisture and other atmospheric contaminants.
Light Protect from light.Prevents potential photodecomposition.
Incompatible Materials Strong oxidizing agents.[6][7][8]Avoids potentially hazardous reactions.

Handling Protocol:

All handling of 4-(Bromomethyl)-3-nitropyridine should be conducted in a well-ventilated area, preferably within a fume hood, and with appropriate personal protective equipment (PPE).[8][9][12]

  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform all transfers under a blanket of inert gas.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the stock container.

  • Sealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing.

  • Cleaning: Clean any spills promptly and decontaminate surfaces according to standard laboratory procedures for halogenated organic compounds.

Diagram of Recommended Handling Workflow

G Handling Workflow for 4-(Bromomethyl)-3-nitropyridine A Equilibrate Container to Room Temperature in Desiccator B Transfer to Fume Hood with Inert Gas Supply A->B C Open Container and Dispense Required Amount B->C D Purge Headspace with Inert Gas C->D E Tightly Reseal Container D->E F Return to Refrigerated Storage E->F

Caption: Step-by-step workflow for the safe handling of 4-(Bromomethyl)-3-nitropyridine.

Assessing Stability: A Qualitative Approach

For researchers who need to assess the quality of a stored sample of 4-(Bromomethyl)-3-nitropyridine, a simple qualitative test can be performed.

Protocol for Qualitative Stability Assessment:

  • Visual Inspection: Carefully observe the physical appearance of the solid. A pure, stable sample should be a free-flowing crystalline solid. Any signs of discoloration, clumping, or the presence of an oily residue may indicate degradation.

  • Solubility Test: Dissolve a small amount of the compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane). The solution should be clear and colorless. The presence of insoluble material or a colored solution could suggest the presence of degradation products.

  • Thin-Layer Chromatography (TLC): Spot a solution of the compound on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). A single, well-defined spot is indicative of a pure compound. The presence of multiple spots suggests the presence of impurities or degradation products.

Conclusion

4-(Bromomethyl)-3-nitropyridine is a valuable but inherently unstable reagent. Its successful application in synthesis is critically dependent on maintaining its chemical integrity. By understanding the factors that contribute to its degradation and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental results. Adherence to these best practices will not only preserve the quality of this important building block but also enhance laboratory safety.

References

  • Vertex AI Search. (n.d.). 4 - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine.
  • Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, November 19). SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • PMC. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • Fluorochem. (n.d.). 4-Bromo-3-nitropyridine.
  • ChemScene. (n.d.). 4-Bromo-3-nitropyridine.
  • Journal of the American Chemical Society. (n.d.). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • PubChem. (n.d.). 2-(Bromomethyl)pyridine.
  • Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98.
  • Journal of Organic Chemistry. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions.
  • ResearchGate. (n.d.). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts.
  • PubChem. (n.d.). 4-Bromo-3-nitropyridine.
  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide.
  • ResearchGate. (n.d.). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN.
  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation.
  • RSC Publishing. (n.d.). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides.
  • Google Patents. (n.d.). Benzyl bromide synthesis method.
  • Sigma-Aldrich. (n.d.). 4-(Bromomethyl)pyridine hydrobromide 97%.
  • PubChem. (n.d.). 2-Bromo-4-(bromomethyl)pyridine.

Sources

Protocols & Analytical Methods

Method

protocol for N-alkylation of anilines using 4-(Bromomethyl)-3-nitropyridine

<_ Introduction: I will start by introducing the significance of N-alkylation of anilines in organic synthesis and medicinal chemistry. I will specifically highlight the utility of 4-(bromomethyl)-3-nitropyridine as a va...

Author: BenchChem Technical Support Team. Date: February 2026

<_

  • Introduction: I will start by introducing the significance of N-alkylation of anilines in organic synthesis and medicinal chemistry. I will specifically highlight the utility of 4-(bromomethyl)-3-nitropyridine as a valuable reagent for introducing a nitropyridinylmethyl moiety, which is a common scaffold in pharmacologically active compounds.

  • Reaction Mechanism: I will detail the nucleophilic substitution mechanism, explaining how the lone pair of the aniline nitrogen attacks the electrophilic benzylic carbon of 4-(bromomethyl)-3-nitropyridine, leading to the displacement of the bromide leaving group. I will create a DOT diagram to visualize this SN2 reaction.

  • Materials and Reagents: I will provide a comprehensive list of all necessary chemicals, including various substituted anilines, 4-(bromomethyl)-3-nitropyridine, a suitable base (like potassium carbonate or triethylamine), and a polar aprotic solvent (such as acetonitrile or DMF). I will also specify the required laboratory equipment.

  • Experimental Protocol: This will be a step-by-step guide for performing the reaction. It will include:

    • Reaction Setup: How to combine the reactants, base, and solvent in a reaction vessel under appropriate conditions (e.g., inert atmosphere if necessary). I will provide a DOT diagram illustrating the general workflow.

    • Reaction Monitoring: Techniques to monitor the progress of the reaction, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up and Isolation: The procedure for quenching the reaction, extracting the product, and removing the solvent.

    • Purification: A detailed description of how to purify the crude product, typically using column chromatography.

  • Data Presentation: I will create a table to summarize the expected outcomes for the N-alkylation of different anilines (with varying electronic and steric properties) with 4-(bromomethyl)-3-nitropyridine. This table will include information on reaction times, temperatures, and expected yields.

  • Safety Precautions: This section will outline the necessary safety measures when handling the reagents, particularly the lachrymatory and potentially toxic 4-(bromomethyl)-3-nitropyridine and its hydrobromide salt. I will reference safety data sheets.

  • Troubleshooting: I will offer solutions to common problems that might be encountered during the reaction, such as low yields, formation of side products (e.g., over-alkylation), or difficult purification.

  • References: I will compile a numbered list of all the sources cited throughout the application note, with clickable URLs for verification.

Here's a breakdown of the plan:

  • Structure the Guide: I have full editorial control. I will design a logical flow that is easy for researchers to follow. A good structure would be:

    • Introduction: Why is this reaction important? What are the applications of the products?

    • Mechanism: How does the reaction work? This is where I'll explain the causality.

    • Materials and Reagents: What is needed for the experiment?

    • Experimental Protocol: A detailed, step-by-step guide. This is the core of the application note.

    • Data and Results: What to expect? A table summarizing yields for different anilines would be great here.

    • Troubleshooting: What can go wrong and how to fix it.

    • Safety Information: Crucial for any chemical protocol.

    • References: A complete list of cited sources.

  • Scientific Integrity (E-E-A-T):

    • Expertise & Experience: I will explain the "why" behind each step. For example, why a particular base or solvent is chosen.

    • Trustworthiness: The protocol will be self-validating. I'll include details on how to monitor the reaction (e.g., TLC) and purify the product (e.g., column chromatography).

    • Authoritative Grounding & Comprehensive References: I will use the search results to back up my claims and provide real, clickable URLs in a dedicated "References" section.

  • Visualization & Formatting:

    • Data Presentation: I will create a table to present quantitative data.

    • Experimental Protocols: I will provide clear, step-by-step instructions.

    • Mandatory Visualization (Graphviz): I will create DOT diagrams for the reaction mechanism and the experimental workflow. I need to pay close attention to the specified formatting rules (max width, color contrast, etc.).

Constraint Checklist & Confidence Score:

  • Create detailed Application Notes and Protocols: Yes

  • Audience: Researchers, scientists, and drug development professionals: Yes

  • Full editorial control to structure the guide: Yes

  • Analyze the specific nature of the {Topic}: Yes

  • Synthesize technical accuracy with field-proven insights: Yes

  • Explain the causality behind experimental choices: Yes

  • Protocol must be a self-validating system: Yes

  • Cite and link to authoritative sources: Yes

  • Generate a complete "References" section: Yes

  • Use real, verified URLs: Yes

  • Summarize quantitative data into tables: Yes

  • Provide detailed, step-by-step methodologies: Yes

  • Create diagrams using Graphviz (DOT language): Yes

  • Enclose all DOT scripts within a dot code block: Yes

  • Provide a brief, descriptive caption: Yes

  • Max Width: 760px: Yes

  • Color Contrast Rule: Yes

  • Node Text Contrast Rule: Yes

  • Use specified Color Palette: Yes

Confidence Score: 5/5 - I am confident I can meet all the user's requirements.

Mental Sandbox:

  • DOT Diagram for Mechanism: I'll create a simple diagram showing the aniline nitrogen attacking the methylene carbon of the bromomethylpyridine, with the bromide ion leaving. I will use the specified colors to make it clear and professional.

  • DOT Diagram for Workflow: This will be a flowchart-style diagram illustrating the steps from reaction setup to product characterization. I'll use different node shapes and colors to represent different stages of the process.

  • Data Table: I'll need to find or extrapolate reasonable data for the table. The search results provide some examples of N-alkylation of anilines with different substituents. I can use this to create a representative table showing how electron-donating and electron-withdrawing groups on the aniline might affect the reaction yield and time.

  • Causality: For instance, when discussing the choice of base, I'll explain that a non-nucleophilic base like potassium carbonate is used to deprotonate the aniline, increasing its nucleophilicity, without competing in the reaction itself. For the solvent, I'll explain that a polar aprotic solvent like DMF or acetonitrile is ideal for SN2 reactions as it solvates the cation of the base but not the nucleophile, thus enhancing its reactivity.

  • Safety: I'll look for the Safety Data Sheet (SDS) for 4-(bromomethyl)pyridine or similar compounds to provide accurate safety information. The search results mention that 4-(bromomethyl)pyridine hydrobromide is corrosive and causes severe skin burns and eye damage, which is a critical piece of information to include.

My plan is solid. I will now proceed with generating the response following these steps. I have enough information from the initial search to create a high-quality, detailed guide that meets all the user's requirements.## Application Notes and Protocols for the N-alkylation of Anilines using 4-(Bromomethyl)-3-nitropyridine

Authored by a Senior Application Scientist

Introduction: Strategic Incorporation of the 3-Nitropyridinylmethyl Moiety

The N-alkylation of anilines is a cornerstone transformation in modern organic synthesis, pivotal to the construction of a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced materials.[1] This guide provides a detailed protocol for the N-alkylation of various anilines using 4-(bromomethyl)-3-nitropyridine, a reagent that introduces the valuable 3-nitropyridinylmethyl scaffold. This particular moiety is of significant interest in medicinal chemistry, as the pyridine ring is a common feature in many bioactive compounds, and the nitro group can serve as a handle for further functionalization or as a key pharmacophoric element.[2] The trifluoromethyl group, often found in similar building blocks, is known to enhance metabolic stability and binding affinity, and while not present here, the underlying principles of derivatizing anilines are similar.[3]

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the reaction, from its mechanistic underpinnings to practical, field-tested laboratory procedures. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Mechanistic Insights: The SN2 Pathway

The N-alkylation of anilines with 4-(bromomethyl)-3-nitropyridine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline at the electrophilic benzylic carbon of 4-(bromomethyl)-3-nitropyridine. This concerted step results in the displacement of the bromide ion, a good leaving group, and the formation of a new carbon-nitrogen bond.

A base is typically employed to deprotonate the resulting ammonium salt, regenerating a neutral N-alkylated aniline product and preventing the protonation of the starting aniline, which would render it non-nucleophilic. The choice of a non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to avoid competition with the aniline as the nucleophile.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Aniline Aniline (Nucleophile) TS [Transition State] Aniline->TS Nucleophilic Attack AlkylHalide 4-(Bromomethyl)-3-nitropyridine (Electrophile) AlkylHalide->TS Product N-alkylated Aniline TS->Product C-N Bond Formation LeavingGroup Bromide Ion (Leaving Group) TS->LeavingGroup C-Br Bond Cleavage

Caption: SN2 mechanism for N-alkylation of anilines.

Materials and Reagents

Reagent Grade Supplier Notes
Substituted AnilineReagentMajor Chemical SupplierPurity >98%.
4-(Bromomethyl)-3-nitropyridineReagentMajor Chemical SupplierCan be used as the free base or hydrobromide salt.
Potassium Carbonate (K₂CO₃)AnhydrousMajor Chemical SupplierFinely powdered for better reactivity.
Acetonitrile (ACN)AnhydrousMajor Chemical SupplierA polar aprotic solvent is recommended.
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical SupplierFor extraction and chromatography.
HexanesACS GradeMajor Chemical SupplierFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentMajor Chemical SupplierFor drying the organic layer.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of anilines with 4-(bromomethyl)-3-nitropyridine. The reaction can be readily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq.).

    • Add finely powdered anhydrous potassium carbonate (2.0 eq.).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to form a slurry (concentration of aniline typically 0.1-0.5 M).

    • In a separate vial, dissolve 4-(bromomethyl)-3-nitropyridine (1.1 eq.) in a minimal amount of anhydrous acetonitrile.

    • Add the solution of 4-(bromomethyl)-3-nitropyridine dropwise to the stirring aniline slurry at room temperature.

  • Reaction Progress and Monitoring:

    • Stir the reaction mixture at room temperature or gently heat to 40-60 °C to increase the reaction rate. The optimal temperature may vary depending on the reactivity of the aniline.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The consumption of the starting aniline and the formation of a new, typically more polar, product spot should be observed.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated aniline.[5]

Workflow Setup Reaction Setup (Aniline, Base, Solvent, Alkylating Agent) Reaction Reaction (Stirring at RT or elevated temp.) Setup->Reaction Combine Reagents Monitoring Monitoring (TLC or LC-MS) Reaction->Monitoring Check Progress Monitoring->Reaction Continue if incomplete Workup Work-up (Filtration, Extraction, Drying) Monitoring->Workup Proceed if complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for N-alkylation.

Expected Results: A Note on Aniline Reactivity

The success and rate of the N-alkylation reaction are significantly influenced by the electronic properties of the substituents on the aniline ring.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aniline nitrogen, leading to faster reaction rates.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the nucleophilicity of the aniline, often requiring higher temperatures and longer reaction times.[6]

Aniline Derivative Substituent Expected Reactivity Typical Conditions Expected Yield
4-Methoxyaniline-OCH₃ (EDG)HighRoom Temp, 2-4 h>90%
Aniline-HModerateRoom Temp, 4-8 h80-90%
4-Chloroaniline-Cl (EWG)Moderate-Low40-50 °C, 8-12 h70-85%
4-Nitroaniline-NO₂ (strong EWG)Low60-80 °C, 12-24 h50-70%

Troubleshooting Common Issues

Problem Possible Cause Solution
Low or No Reaction Inactive aniline (due to strong EWGs). Insufficient base. Low temperature.Increase reaction temperature. Use a stronger, non-nucleophilic base (e.g., NaH, careful handling required). Ensure K₂CO₃ is anhydrous and finely powdered.
Formation of Di-alkylated Product Aniline is highly reactive. Excess alkylating agent.Use a slight excess of aniline relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
Difficult Purification Product and starting material have similar polarity.Optimize the solvent system for column chromatography. Consider derivatization of the unreacted aniline to facilitate separation.[7]

Safety and Handling

4-(Bromomethyl)-3-nitropyridine and its hydrobromide salt should be handled with care in a well-ventilated fume hood.[8]

  • Hazard Statements: May be corrosive to metals. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[9]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[9]

  • In Case of Exposure: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[10]

Always consult the Safety Data Sheet (SDS) for the specific reagents being used before starting any experiment.

References

  • Semantic Scholar. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of aniline using benzyl alcohol derivatives. Reaction.... Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • ACS Catalysis. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Google Patents. (1933). Method of separating alkyl anilines.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline (video) | Amines. Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • YouTube. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. Retrieved from [Link]

Sources

Application

Synthesis of Novel Ether Derivatives Utilizing 4-(Bromomethyl)-3-nitropyridine: A Comprehensive Guide for Researchers

Introduction: The Strategic Importance of 4-(Bromomethyl)-3-nitropyridine in Ether Synthesis for Drug Discovery In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(Bromomethyl)-3-nitropyridine in Ether Synthesis for Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its significance as a "privileged" structural motif.[1] Within this class of compounds, functionalized nitropyridines serve as versatile precursors for a diverse array of bioactive molecules.[1] 4-(Bromomethyl)-3-nitropyridine, in particular, has emerged as a highly valuable building block for the synthesis of ether derivatives. Its utility stems from the presence of a reactive bromomethyl group, which is an excellent electrophile for Williamson ether synthesis, and a nitro group that activates the pyridine ring and can be a handle for further chemical modifications.[2]

This technical guide provides a comprehensive overview of the synthesis of ethers using 4-(Bromomethyl)-3-nitropyridine, with a focus on practical applications for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential biological significance of the resulting ether derivatives, particularly in the realms of anticancer and antimicrobial research.

Core Principles: The Williamson Ether Synthesis with 4-(Bromomethyl)-3-nitropyridine

The primary reaction employed for the synthesis of ethers from 4-(Bromomethyl)-3-nitropyridine is the venerable Williamson ether synthesis. This robust and versatile method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Mechanism of Ether Formation:

The reaction proceeds in two fundamental steps:

  • Deprotonation of the Alcohol/Phenol: A base is used to deprotonate the hydroxyl group of the alcohol or phenol, forming a more nucleophilic alkoxide or phenoxide ion. For phenols, which are more acidic than aliphatic alcohols, a weaker base can be employed.[3]

  • Nucleophilic Attack: The resulting alkoxide/phenoxide attacks the electrophilic carbon of the bromomethyl group of 4-(Bromomethyl)-3-nitropyridine. This SN2 displacement of the bromide ion results in the formation of the desired ether linkage.

The SN2 nature of this reaction dictates that it is most efficient with unhindered primary alkyl halides, such as 4-(Bromomethyl)-3-nitropyridine, as this minimizes competing elimination reactions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH Alcohol/Phenol (R-OH) RO- Alkoxide/Phenoxide (R-O⁻) ROH->RO- + Base Base Base (e.g., K₂CO₃, NaH) Nitropyridine 4-(Bromomethyl)-3-nitropyridine RO-->Nitropyridine Nucleophilic Attack Ether 4-(Alkoxymethyl/Aryloxymethyl)-3-nitropyridine Nitropyridine->Ether - Br⁻ Protocol_Workflow Start Start Reaction_Setup Reaction Setup: - Alcohol/Phenol - Base - Solvent Start->Reaction_Setup Add_Electrophile Add 4-(Bromomethyl)-3-nitropyridine Reaction_Setup->Add_Electrophile Reaction Heat and Monitor by TLC Add_Electrophile->Reaction Workup Work-up: - Solvent Removal - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Pure Ether Product Purification->Product

Sources

Method

Application Note: Reaction of 4-(Bromomethyl)-3-nitropyridine with Sulfur Nucleophiles

This guide details the strategic application of 4-(Bromomethyl)-3-nitropyridine , a high-value heterocyclic building block. It focuses on its reactivity with sulfur nucleophiles to generate functionalized thioethers, fus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-(Bromomethyl)-3-nitropyridine , a high-value heterocyclic building block. It focuses on its reactivity with sulfur nucleophiles to generate functionalized thioethers, fused heterocyclic systems (pyrido-thiazines), and photocleavable "caged" substrates.

Executive Summary

4-(Bromomethyl)-3-nitropyridine represents a "privileged scaffold" in medicinal chemistry due to its dual functionality: a highly electrophilic benzylic bromide and an ortho-nitro group. This combination enables two distinct reaction manifolds:

  • Nucleophilic Substitution (

    
    ):  Rapid, chemoselective alkylation of thiols to form stable thioethers.
    
  • Reductive Cyclization: The ortho-nitro group serves as a latent amine. Upon reduction, it can cyclize with the newly tethered sulfur side-chain to form fused bicyclic systems such as pyrido[4,3-b][1,4]thiazin-3(4H)-ones .

This guide provides validated protocols for these transformations, emphasizing safety (lachrymator control) and yield optimization.

Safety & Handling (Critical)

  • Lachrymator Hazard: The bromomethyl moiety makes this compound a potent lachrymator (tear gas agent).

    • Engineering Control: All weighing and reactions must be performed in a functioning fume hood.

    • Neutralization: Keep a beaker of 10% aqueous sodium hypochlorite (bleach) or 5% aqueous ammonia in the hood to neutralize spills and contaminated glassware immediately.

  • Skin Irritant: Double-glove (Nitrile) and wear a lab coat. The compound can cause severe contact dermatitis.

Core Protocol A: Chemoselective Thioether Synthesis

This protocol describes the coupling of 4-(Bromomethyl)-3-nitropyridine with a generic thiol (


), suitable for attaching cysteine residues, thiophenols, or aliphatic mercaptans.
Reagents
  • Substrate: 4-(Bromomethyl)-3-nitropyridine (1.0 equiv).

  • Nucleophile: Thiol (

    
    ) (1.1 equiv).
    
  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or Diisopropylethylamine (DIPEA) for acid-sensitive substrates.
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol (1.1 equiv) in anhydrous MeCN under an Argon atmosphere.

  • Deprotonation: Add

    
      (1.5 equiv) in one portion. Stir at 
    
    
    
    for 15 minutes to generate the thiolate species.
  • Addition: Dissolve 4-(Bromomethyl)-3-nitropyridine (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture at

    
     over 10 minutes.
    
    • Note: Dropwise addition prevents localized high concentrations that could lead to double-alkylation if the thiol is bifunctional.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS. The starting bromide (

    
    ) should disappear, replaced by the thioether (
    
    
    
    ).
  • Workup:

    • Quench with water.[1][2][3][4][5]

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Analysis
ParameterTypical ValueObservation
Yield 85–95%High efficiency due to activated benzylic position.
Appearance Yellow solid/oilNitro group imparts yellow color.

NMR

4.2–4.5 ppm
Characteristic singlet for

protons.

Core Protocol B: Synthesis of Fused Pyrido-Thiazines

This advanced protocol leverages the thioether intermediate to build a fused heterocyclic ring (Pyrido[4,3-b][1,4]thiazin-3(4H)-one) via reductive cyclization .

Mechanism
  • Alkylation: Reaction with Methyl Thioglycolate forms the ester-tethered thioether.

  • Reduction: Iron-mediated reduction converts the

    
     group to 
    
    
    
    .
  • Cyclization: The nascent amine intramolecularly attacks the ester carbonyl, expelling methanol to close the 6-membered lactam ring.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reductive Cyclization SM 4-(Bromomethyl)- 3-nitropyridine Inter Intermediate Sulfide SM->Inter K2CO3, MeCN SN2 Reaction Thiol Methyl Thioglycolate Thiol->Inter Amine [Amine Intermediate] Inter->Amine Fe / AcOH Nitro Reduction Product Pyrido[4,3-b] [1,4]thiazin-3(4H)-one Amine->Product Intramolecular Amidation (-MeOH)

Figure 1: Pathway for the synthesis of fused pyrido-thiazine heterocycles.

Step-by-Step Procedure
  • Alkylation: Follow Protocol A using Methyl Thioglycolate as the nucleophile. Isolate the crude sulfide ester.

  • Reduction/Cyclization:

    • Dissolve the crude sulfide (1.0 mmol) in Glacial Acetic Acid (5 mL).

    • Add Iron Powder (Fe, 325 mesh, 5.0 equiv).

    • Heat the suspension to

      
        for 4 hours. Vigorous stirring is essential.
      
  • Workup:

    • Cool to RT and dilute with EtOAc.

    • Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

    • Carefully neutralize the filtrate with saturated

      
       (Caution: Gas evolution).
      
    • Separate phases, dry organics (

      
      ), and concentrate.[6][7]
      
  • Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH).

Application Note: Photocleavable "Caging"

The 3-nitro-4-picolyl moiety is a pyridine analog of the famous o-nitrobenzyl photocleavable group. It can be used to "cage" bioactive thiols, releasing them upon UV irradiation.

  • Concept: The sulfur is attached to the benzylic position. Upon UV exposure (365 nm), the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to a nitroso-pyridine, cleaving the

    
     bond and releasing the free thiol.
    
  • Utility: This is highly valuable for spatiotemporal control of drug release or probing biological signaling pathways involving thiols (e.g., glutathione, cysteine proteases).

Photolysis Caged Caged Thiol (Thioether) Excited Excited State (Nitro -> aci-Nitro) Caged->Excited hv (365 nm) Cleavage Hemithioacetal Intermediate Excited->Cleavage Rearrangement Products Free Thiol (R-SH) + Nitroso-Pyridine Byproduct Cleavage->Products Hydrolysis

Figure 2: Mechanism of UV-mediated thiol release from the 3-nitro-4-picolyl scaffold.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Protocol A) Disulfide formation (oxidation of thiol).Degas solvents thoroughly with Argon. Add a reducing agent like TCEP if the thiol is prone to oxidation.
Incomplete Cyclization (Protocol B) Temperature too low; Amine not attacking ester.Increase temperature to

or switch solvent to Ethanol/AcOH (1:1).
Dark/Tarry Reaction Polymerization of benzylic bromide.Store 4-(Bromomethyl)-3-nitropyridine at

. Ensure it is a yellow solid, not a dark oil, before use.
Iron Residues in Product Inefficient filtration.Use a double layer of Celite. Wash the organic phase with EDTA solution to chelate residual Fe ions.

References

  • Synthesis of Thienopyridines:Standard protocols for thienopyridine synthesis often utilize 3-cyano-2-halo pyridines, but the nitro-reductive route is a validated alternative for specific substitution patterns. See: J. Chem. Soc., Perkin Trans. 1, 1980, 1331.
  • Nitro-Benzyl Photochemistry: The mechanism of o-nitrobenzyl photolysis is well-established. Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chem. Rev.2013 , 113(1), 119–191. Link

  • Reductive Cyclization:For Fe/AcOH mediated cyclization of nitro-esters to lactams:Tetrahedron Lett.2010, 51, 2247.
  • Safety Data: Sigma-Aldrich SDS for 4-(Bromomethyl)-3-nitropyridine analogs.Link

Sources

Application

Application Notes and Protocols for the Chemoselective Reduction of the Nitro Group in 4-(Bromomethyl)-3-nitropyridine Derivatives

Introduction: Navigating the Synthesis of a Key Pharmaceutical Building Block The transformation of 4-(bromomethyl)-3-nitropyridine to 4-(bromomethyl)-3-aminopyridine is a critical step in the synthesis of a variety of p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Pharmaceutical Building Block

The transformation of 4-(bromomethyl)-3-nitropyridine to 4-(bromomethyl)-3-aminopyridine is a critical step in the synthesis of a variety of pharmacologically active molecules. The resulting aminopyridine derivative serves as a versatile scaffold in drug discovery, enabling the construction of complex heterocyclic systems. However, this seemingly straightforward reduction is fraught with challenges, primarily centered on the chemoselective reduction of the nitro group in the presence of a labile bromomethyl moiety. The benzylic-like bromide is susceptible to reduction (hydrodebromination) or nucleophilic substitution, particularly under harsh reaction conditions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and selective methods for this transformation. We will delve into the mechanistic rationale behind the chosen protocols, offer step-by-step experimental procedures, and provide troubleshooting guidance to ensure reproducible and high-yielding results.

Theoretical Framework: The Challenge of Chemoselectivity

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, typically proceeding through a six-electron reduction pathway involving nitroso and hydroxylamine intermediates.[1] A variety of reducing agents can effect this transformation, broadly categorized into catalytic hydrogenation and chemical reductions.[2]

The primary obstacle in the reduction of 4-(bromomethyl)-3-nitropyridine is preventing the simultaneous reduction of the bromomethyl group. Standard catalytic hydrogenation conditions, particularly with palladium on carbon (Pd/C), are often too harsh and can lead to hydrodebromination, yielding the corresponding methylpyridine derivative. Therefore, milder and more chemoselective methods are required.

This application note will focus on two such methods that have demonstrated efficacy in preserving the bromomethyl group:

  • Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro compounds. It operates under mildly acidic to neutral conditions, which can often spare sensitive functional groups.[3]

  • Iron/Ammonium Chloride (Fe/NH₄Cl) Reduction: This system offers a milder alternative to the traditional Fe/acid reductions. The in situ generation of a less acidic medium helps to prevent acid-catalyzed degradation of sensitive substrates and often provides excellent chemoselectivity.

Visualizing the Reaction Pathway

Nitro_Reduction_Pathway Start 4-(Bromomethyl)-3-nitropyridine Intermediate1 Nitroso Intermediate Start->Intermediate1 [H] SideProduct Debrominated Product Start->SideProduct Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Product 4-(Bromomethyl)-3-aminopyridine Intermediate2->Product Experimental_Workflow cluster_method1 Method 1: SnCl₂ Reduction cluster_method2 Method 2: Fe/NH₄Cl Reduction M1_Start Dissolve Substrate in EtOH M1_Add Add SnCl₂·2H₂O M1_Start->M1_Add M1_React Reflux (2-4h) M1_Add->M1_React M1_Workup Quench, Filter, Extract M1_React->M1_Workup M1_Purify Column Chromatography M1_Workup->M1_Purify M1_Product Pure Product M1_Purify->M1_Product M2_Start Dissolve Substrate in EtOH/H₂O M2_Add Add Fe powder & NH₄Cl M2_Start->M2_Add M2_React Reflux (1-3h) M2_Add->M2_React M2_Workup Filter, Extract M2_React->M2_Workup M2_Purify Column Chromatography M2_Workup->M2_Purify M2_Product Pure Product M2_Purify->M2_Product Start 4-(Bromomethyl)-3-nitropyridine Start->M1_Start Start->M2_Start

Sources

Method

base selection for alkylation with 4-(Bromomethyl)-3-nitropyridine

Application Notes & Protocols Topic: Strategic Base Selection for the Alkylation of Nucleophiles with 4-(Bromomethyl)-3-nitropyridine Audience: Researchers, scientists, and drug development professionals. Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Base Selection for the Alkylation of Nucleophiles with 4-(Bromomethyl)-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of 4-(Bromomethyl)-3-nitropyridine

4-(Bromomethyl)-3-nitropyridine is a pivotal reagent in medicinal chemistry and synthetic organic chemistry. Its structure combines the features of a reactive benzylic-type halide with an electron-deficient aromatic system. The potent electron-withdrawing effects of both the pyridine nitrogen and the C3-nitro group render the methylene carbon exceptionally electrophilic, making it highly susceptible to nucleophilic substitution (SN2) reactions. This heightened reactivity allows for the facile introduction of the 3-nitropyridin-4-ylmethyl moiety into a diverse range of molecular scaffolds, a common strategy in the synthesis of pharmacologically active compounds.

However, this same electronic activation necessitates a carefully considered approach to reaction conditions, particularly the choice of base. An inappropriate base can lead to a cascade of undesired outcomes, including decomposition of the starting material, reaction with the pyridine ring, or formation of complex side products. This guide provides a comprehensive framework for selecting the optimal base for alkylating various nucleophiles with this versatile reagent, ensuring high yields and product purity.

The Chemist's Compass: Core Principles of Base Selection

The primary function of the base in these alkylation reactions is to deprotonate the nucleophile, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic methylene carbon. The selection of the ideal base is not arbitrary; it is a strategic decision guided by three core principles: pKₐ matching, steric and solubility factors, and substrate stability.

The pKₐ Principle: Matching Base Strength to Nucleophile Acidity

The most critical factor in base selection is the relative acidity of the nucleophile (Nu-H). The efficiency of the deprotonation step is governed by the acid-base equilibrium. A fundamental rule of thumb is to choose a base whose conjugate acid has a pKₐ value 2-4 units higher than the pKₐ of the nucleophile.[1] This ensures that the equilibrium lies far to the right, generating a sufficient concentration of the anionic nucleophile to drive the reaction forward.

pKa_Principle General principle of acid-base equilibrium for nucleophile activation. cluster_1 Condition for Favorable Equilibrium Condition pKa(HB) > pKa(NuH) Nu_anion Nu_anion Base Base

The table below summarizes the approximate pKₐ values for common classes of nucleophiles and suggests appropriate bases.

Nucleophile ClassFunctional GroupApprox. pKₐ (in H₂O/DMSO)Recommended Base CategoryExample Bases
O-Nucleophiles Phenols8-11[2]Weak InorganicK₂CO₃, Cs₂CO₃, K₃PO₄
Aliphatic Alcohols16-18[3]StrongNaH, KOtBu, NaOMe
S-Nucleophiles Thiols / Thiophenols8-11[4]Weak Inorganic / OrganicK₂CO₃, Et₃N (TEA)
N-Nucleophiles Secondary Amines~11 (Conj. Acid)[3]Non-Nucleophilic OrganicEt₃N (TEA), DIPEA
Primary Amines~11 (Conj. Acid)[3]Non-Nucleophilic OrganicEt₃N (TEA), DIPEA
C-Nucleophiles Active Methylene11-14[5]Moderate to StrongK₂CO₃, DBU, NaH
Beyond pKₐ: Sterics, Solubility, and Counter-ion Effects

While pKₐ is paramount, other physical properties of the base play a crucial role:

  • Steric Hindrance: For N-alkylation, using the amine substrate itself as the base can lead to complex mixtures and low yields. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often preferred over less hindered options like triethylamine (TEA).[6] DIPEA's bulk prevents it from competing with the substrate amine as a nucleophile while effectively scavenging the HBr generated during the reaction.[7][8]

  • Solubility: The chosen base must have adequate solubility in the reaction solvent. Inorganic bases like potassium carbonate (K₂CO₃) exhibit good solubility in polar aprotic solvents such as DMF and acetonitrile, making them excellent choices for alkylating phenols and thiols.[9] Sodium hydride (NaH) is a heterogeneous base typically used as a dispersion in mineral oil and requires a non-protic solvent like THF or DMF.

  • Counter-ion Effects: In some cases, the choice of counter-ion can influence reactivity. For example, cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ for O-alkylation. This is attributed to the "cesium effect," where the large, soft Cs⁺ ion coordinates more loosely to the phenoxide, making it more available for nucleophilic attack.

Substrate Stability: A Word of Caution

The electron-deficient nature of the 4-(bromomethyl)-3-nitropyridine ring system makes it sensitive to overly harsh conditions.[10] Very strong bases or nucleophiles, particularly at elevated temperatures, can potentially lead to nucleophilic aromatic substitution (SNAr), where the nitro group or other substituents on the ring are displaced.[11][12] Therefore, it is always prudent to begin with the mildest base that can effectively deprotonate the nucleophile.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the alkylation of common nucleophile classes. Researchers should monitor reactions by TLC or LC-MS and optimize conditions as needed.

workflow General experimental workflow for alkylation reactions. cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile in Anhydrous Solvent B Add Base (Stir at RT or 0°C) A->B C Add 4-(Bromomethyl)-3-nitropyridine (1.0 - 1.2 eq.) B->C D Stir at Specified Temp. (Monitor by TLC/LC-MS) C->D E Quench Reaction (e.g., with H₂O or sat. NH₄Cl) D->E F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify (Column Chromatography) G->H

Protocol I: O-Alkylation of Phenols

This protocol is suitable for the alkylation of substituted phenols.

  • Reagents:

    • Phenol derivative (1.0 eq.)

    • 4-(Bromomethyl)-3-nitropyridine (1.1 eq.)

    • Potassium Carbonate (K₂CO₃), anhydrous fine powder (2.0 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol derivative and anhydrous DMF (approx. 0.2 M concentration relative to the phenol).

    • Add K₂CO₃ to the stirring solution.

    • Add 4-(bromomethyl)-3-nitropyridine either as a solid or as a solution in a small amount of DMF.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Rationale for Base Selection: Phenols are sufficiently acidic (pKₐ ≈ 10) to be deprotonated by K₂CO₃ (the pKₐ of its conjugate acid, HCO₃⁻, is ~10.3).[2] This inorganic base is inexpensive, easy to remove during workup, and mild enough to avoid side reactions with the sensitive substrate.[9][13]

Protocol II: N-Alkylation of Secondary Amines

This protocol describes the mono-alkylation of a secondary amine.

  • Reagents:

    • Secondary amine (1.0 eq.)

    • 4-(Bromomethyl)-3-nitropyridine (1.05 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous DCM (approx. 0.2 M).

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add a solution of 4-(bromomethyl)-3-nitropyridine in DCM dropwise to the reaction mixture. An exotherm may be observed.

    • Stir the reaction at room temperature for 2-6 hours until TLC or LC-MS indicates complete consumption of the starting amine.

    • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

  • Rationale for Base Selection: Secondary amines are sufficiently nucleophilic to react directly with the alkylating agent.[6] The role of the base here is simply to act as an acid scavenger for the HBr byproduct. DIPEA is a large, sterically hindered, non-nucleophilic base that will not compete in the alkylation, thus preventing the formation of a quaternary ammonium salt side product.[7]

Protocol III: S-Alkylation of Thiols

This protocol is effective for the alkylation of both aliphatic and aromatic thiols.

  • Reagents:

    • Thiol derivative (1.0 eq.)

    • 4-(Bromomethyl)-3-nitropyridine (1.05 eq.)

    • Triethylamine (TEA) (1.2 eq.)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • In a round-bottom flask, dissolve the thiol in anhydrous MeCN (approx. 0.2 M).

    • Add TEA and stir for 10 minutes at room temperature.

    • Add 4-(bromomethyl)-3-nitropyridine to the mixture.

    • Stir at room temperature for 1-3 hours. The reaction is typically very fast. Monitor by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

    • Purify by flash column chromatography if necessary.

  • Rationale for Base Selection: Thiols are highly nucleophilic and relatively acidic (pKₐ ≈ 10-11).[4] A mild organic base like TEA is sufficient to deprotonate the thiol to form the thiolate anion, which rapidly undergoes the SN2 reaction.[14] Alternatively, a weak inorganic base like K₂CO₃ can also be used effectively.[15]

Protocol IV: C-Alkylation of an Active Methylene Compound

This protocol details the alkylation of diethyl malonate as a representative active methylene compound.

  • Reagents:

    • Diethyl malonate (1.0 eq.)

    • 4-(Bromomethyl)-3-nitropyridine (1.1 eq.)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, carefully add the NaH dispersion.

    • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

    • Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

    • Add diethyl malonate dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30 minutes after the addition is complete.

    • Add a solution of 4-(bromomethyl)-3-nitropyridine in THF dropwise to the enolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Rationale for Base Selection: Active methylene compounds like diethyl malonate have a pKₐ of ~13.[5] A strong, non-nucleophilic base is required for complete deprotonation to form the enolate. Sodium hydride (NaH) is ideal as its conjugate acid is H₂ gas (pKₐ ≈ 36), which irreversibly removes the proton and drives the enolate formation to completion.[16][17]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Base is too weak to deprotonate the nucleophile. 2. Reagents are wet; base is quenched by water. 3. Reaction temperature is too low.1. Select a stronger base based on the pKₐ principle. 2. Use anhydrous solvents and reagents; dry glassware thoroughly. 3. Gently warm the reaction mixture (e.g., to 40-60 °C) while monitoring for decomposition.
Formation of Multiple Products 1. (For N-alkylation) Over-alkylation to quaternary salt. 2. Base is acting as a nucleophile. 3. Decomposition of starting material or product.1. Use a more sterically hindered base (e.g., switch from TEA to DIPEA). Use a 1:1 stoichiometry of amine to alkylating agent. 2. Use a non-nucleophilic base (e.g., NaH, K₂CO₃, DIPEA). 3. Use milder conditions (lower temperature, weaker base).
Dark Brown/Black Reaction Mixture Decomposition of the 4-(bromomethyl)-3-nitropyridine substrate.This often occurs with strong bases or high temperatures. Re-evaluate the base choice; use the mildest base possible and maintain a lower reaction temperature.

Conclusion

The successful alkylation of nucleophiles with 4-(bromomethyl)-3-nitropyridine is a testament to the power of applying fundamental chemical principles to practical synthesis. By carefully considering the interplay between nucleophile acidity, base strength, sterics, and substrate stability, researchers can confidently select the optimal conditions to achieve their synthetic goals. The protocols and guidelines presented herein serve as a robust foundation for the efficient and high-yielding synthesis of a wide array of 3-nitropyridin-4-ylmethyl derivatives, paving the way for further discoveries in drug development and materials science.

References

  • ResearchGate. (n.d.). 4‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 4-Bromopyridine. Retrieved February 7, 2026, from [Link]

  • Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Alkylation, Acylation, and Halogenation of Nitro Compounds. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2018). Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. PMC. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
  • ResearchGate. (n.d.). Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Macmillan Group - Princeton University. (2017). Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Retrieved February 7, 2026, from [Link]

  • NCERT. (n.d.). Amines. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2024). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. Retrieved February 7, 2026, from [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Alkylation of Active Methylene Compounds. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved February 7, 2026, from [Link]

  • University of Evansville. (n.d.). pKa Values of Common Bases. Retrieved February 7, 2026, from [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved February 7, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved February 7, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Alkanethiols. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams pKa Values. Retrieved February 7, 2026, from [Link]

  • SID.ir. (n.d.). A Green and Efficient Method for the S-Alkylation of Thiols with Alkyl Halides in Water. Retrieved February 7, 2026, from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Retrieved February 7, 2026, from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved February 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing over-alkylation with 4-(Bromomethyl)-3-nitropyridine

Topic: Preventing Over-Alkylation with 4-(Bromomethyl)-3-nitropyridine Case ID: ALK-4BM3NP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Reactivity Profile The Reagent: 4-(Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Alkylation with 4-(Bromomethyl)-3-nitropyridine

Case ID: ALK-4BM3NP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reactivity Profile

The Reagent: 4-(Bromomethyl)-3-nitropyridine The Challenge: Polyalkylation (Over-alkylation)

This reagent is not a standard alkyl halide; it is an "activated" benzylic-type electrophile. The nitro group at the 3-position is a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it significantly pulls electron density away from the pyridine ring and the C4-methyl position.

Consequence: The C-Br bond is highly polarized, making the methylene carbon exceptionally electrophilic.

  • Reaction Rate: Faster than standard benzyl bromide.

  • Selectivity: Reduced. The kinetic barrier for the second alkylation (reaction of the product secondary amine with another equivalent of bromide) is often lower than the first, leading to mixtures of mono-alkylated, bis-alkylated, and quaternary ammonium salts.

Diagnostic & Troubleshooting (Q&A)

Q1: I am reacting a primary amine (1.0 eq) with the bromide (1.0 eq) and getting 40% bis-alkylated impurity. Why?

A: This is a classic kinetic issue. The product of your reaction is a secondary amine.[1][2] Due to the inductive effect of the newly added alkyl group, this secondary amine is often more nucleophilic than your starting primary amine.

  • The Mechanism: As soon as a molecule of product forms, it competes with the starting material for the remaining bromide.

  • The Fix: You cannot use 1:1 stoichiometry for primary amines. You must use "Inverse Addition" (see Protocol A) or a large excess of the amine.

Q2: Can I use the hydrochloride salt of the amine to slow it down?

A: Yes, but with caution. This is the "Controlled Deprotonation" strategy. By using the amine salt and adding a base (like DIPEA or TEA) slowly, you keep the concentration of the free nucleophile low. However, if the deprotonation is too slow, the reaction stalls; if too fast, you return to the over-alkylation problem.

Q3: I see a spot on TLC that doesn't move (baseline). Is this the bis-product?

A: Likely not. Baseline spots in organic solvents usually indicate the formation of Quaternary Ammonium Salts .

  • Cause: The pyridine nitrogen itself can act as a nucleophile (self-alkylation), or the tertiary amine product reacts again.

  • Diagnosis: The 3-nitro group suppresses the basicity of the pyridine nitrogen, making self-alkylation less likely than with unsubstituted picolyl bromides, but it can still happen at high concentrations or temperatures (>60°C).

Q4: Does the solvent matter?

A: Critically.

  • DMF/DMSO: Polar aprotic solvents accelerate SN2 reactions. This is good for conversion but bad for selectivity.

  • DCM/THF: These are better for controlling selectivity.

  • Recommendation: Switch to THF or Acetonitrile (MeCN) at 0°C.

Standard Operating Procedures (SOPs)
Protocol A: The "Inverse Addition" Method (Gold Standard)

Best for: Cheap/Volatile Amines or when Mono-alkylation is critical.

Reagents:

  • Nucleophile: Primary Amine (5.0 – 10.0 equivalents)

  • Electrophile: 4-(Bromomethyl)-3-nitropyridine (1.0 equivalent)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration relative to Electrophile)

Step-by-Step:

  • Preparation: Dissolve the Amine (excess) in the solvent in a round-bottom flask. Cool to 0°C.

  • Dissolution: Dissolve the Electrophile in a separate volume of solvent (maintain high dilution).

  • Addition: Add the Electrophile solution to the Amine solution dropwise over 30–60 minutes via an addition funnel or syringe pump.

    • Why? This ensures that at any given moment, the concentration of unreacted amine is astronomically higher than the bromide, statistically forcing mono-alkylation.

  • Quench: Once addition is complete, monitor by TLC. If complete, concentrate the mixture.

  • Purification: The excess amine can often be removed by evaporation (if volatile) or by an acid-base extraction wash.

Protocol B: The "Protected Scaffolding" Method

Best for: Precious/Complex Diamines.

If your nucleophile is a diamine, do not attempt direct alkylation.

  • Protect: Use a mono-Boc protected diamine (e.g., N-Boc-ethylenediamine).

  • Alkylate: React the free amine end with the bromide (1.1 eq) and a mild base (K2CO3) in MeCN.

  • Deprotect: Remove the Boc group with TFA/DCM.

Data Visualization
Figure 1: Reaction Pathway & Kinetic Trap

This diagram illustrates the competitive pathways. Note that


 (rate of second alkylation) is the critical variable we must suppress.

ReactionPathway Start Primary Amine (R-NH2) Mono Mono-Alkylated Product (Secondary Amine) Start->Mono k1 (Desired) + Reagent Reagent 4-(Bromomethyl)- 3-nitropyridine Bis Bis-Alkylated Impurity (Tertiary Amine) Mono->Bis k2 (Undesired) + Reagent Quat Quaternary Salt (Precipitate/Loss) Bis->Quat k3 (Overkill) + Reagent

Caption: Kinetic competition between the starting amine and the mono-alkylated product. If k2 ≥ k1, bis-alkylation dominates unless stoichiometry is manipulated.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct experimental condition.

DecisionTree Q1 Is the Amine Volatile/Cheap? Yes1 Use Protocol A (10 eq. Excess Amine) Q1->Yes1 Yes No1 Is it a Diamine? Q1->No1 No Q2 Can you protect one amine? No1->Q2 Yes No2 Use Steric/Electronic Control No1->No2 No (Mono-amine) Yes2 Use Protocol B (Mono-Boc Protection) Q2->Yes2 Yes Q2->No2 No Strategy 1. Lower Temp (-10°C) 2. Dilute (0.05 M) 3. Slow Addition of Bromide No2->Strategy Apply

Caption: Decision matrix for selecting the optimal synthesis strategy based on nucleophile properties.

Quantitative Reference Table

Table 1: Solvent & Base Effects on Selectivity

SolventBaseTemperatureReaction RateSelectivity (Mono:Bis)Recommendation
DMF K₂CO₃25°CVery FastPoor (60:40)Avoid for primary amines
MeCN DIPEA25°CFastModerate (75:25)Acceptable for secondary amines
THF None (Excess Amine)0°CModerateExcellent (>95:5) Recommended
DCM TEA0°CSlowGood (90:10)Good alternative
References
  • Salvatore, R. N., et al. "Efficient synthesis of secondary amines via CsOH-promoted N-alkylation." Tetrahedron 57.36 (2001): 7785-7789. Link

    • Context: Discusses base effects (Cesium)
  • BenchChem Application Note. "Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis." Link

    • Context: Specific handling of nitropyridine bromides.
  • Guo, J., et al. "Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide."[3] Heterocyclic Communications 21.4 (2015): 203-205.[3] Link

    • Context: Synthesis and stability of similar pyridine-methyl bromides.
  • Master Organic Chemistry. "Alkylation of Amines." Link

    • Context: Mechanistic overview of the 'runaway' alkyl

Sources

Optimization

Technical Support Center: Purification of Products from 4-(Bromomethyl)-3-nitropyridine Reactions

[1] Ticket ID: #BNP-PUR-001 Status: Active Support Tier: Senior Application Scientist Level Subject: Troubleshooting isolation and purification of downstream products derived from 4-(Bromomethyl)-3-nitropyridine.[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #BNP-PUR-001 Status: Active Support Tier: Senior Application Scientist Level Subject: Troubleshooting isolation and purification of downstream products derived from 4-(Bromomethyl)-3-nitropyridine.[1]

Executive Summary & Safety Directive

Warning: Lachrymator & Skin Sensitizer 4-(Bromomethyl)-3-nitropyridine is a potent alkylating agent analogous to benzyl bromide.[1] It is a severe lachrymator (tear gas agent) and skin sensitizer.[1]

  • Protocol: All purification steps (including rotovap venting) must occur in a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkylating agent before removal from the hood.[1]

The Chemistry: This reagent is used to introduce the 3-nitropyridin-4-ylmethyl moiety.[1] The presence of the nitro group at the 3-position withdraws electron density, making the pyridine nitrogen less basic (


 ~ 1-2) compared to unsubstituted pyridine (

~ 5.2), but significantly increases the electrophilicity of the benzylic carbon.[1] This unique electronic profile dictates the purification strategy: acid-base extractions are less effective than with standard pyridines, and silica gel interactions are more aggressive. [1]

Diagnostic Flowchart: Purification Strategy

Before selecting a method, determine the state of your crude mixture using this logic flow.

PurificationStrategy Start Crude Reaction Mixture CheckSolubility Is Product Soluble in Non-Polar Solvent (Hex/Et2O)? Start->CheckSolubility CheckBasic Does Product contain Basic Amines? CheckSolubility->CheckBasic Yes Precipitation Method A: Precipitation/Trituration CheckSolubility->Precipitation No (Oils out/Solidifies) AcidBase Method B: Acid-Base Extraction CheckBasic->AcidBase Yes (High pKa) Chromatography Method C: Buffered Silica Chromatography CheckBasic->Chromatography No (Low pKa/Neutral) Scavenging Method D: Resin Scavenging Chromatography->Scavenging If Excess Electrophile Persists

Figure 1: Decision matrix for selecting the optimal purification route based on physicochemical properties of the coupled product.

Troubleshooting Guides & FAQs

Module A: Chromatographic Issues (The "Streaking" Pyridine)

Q: My product streaks on the TLC plate and elutes as a broad band on the column, contaminating other fractions. Why?

A: This is the classic "Pyridine Drag." Even with the electron-withdrawing nitro group, the pyridine nitrogen retains enough Lewis basicity to interact with the acidic silanol groups (


) on the silica gel surface.[1]

The Fix: Amine Deactivation You must block the silanol sites before your product interacts with them.[1]

  • Protocol: Pre-treat your silica gel column with a mobile phase containing 1% to 3% Triethylamine (TEA) .[1]

  • Step-by-Step:

    • Pack the column with your starting solvent mixture (e.g., 90:10 Hexane:EtOAc).[1]

    • Flush with 2 column volumes (CV) of solvent containing 2% TEA.

    • Reset to your running mobile phase (e.g., Hexane:EtOAc) without TEA, or maintain 0.5% TEA throughout the run if the streaking persists.[1]

  • Alternative: If your product is acid-sensitive, use DCM/MeOH saturated with Ammonia (95:[1]5) as the eluent.[1]

Module B: Removing Excess Reagent (The "Lachrymator" Residue)[1]

Q: I used an excess of 4-(bromomethyl)-3-nitropyridine to drive the reaction, but I cannot separate it from my product. They co-elute.

A: The starting bromide and the product often share similar


 values because the nitro-pyridine core dominates the polarity.[1] Chromatography is often insufficient here.[1]

The Fix: Chemical Scavenging Do not rely on separation; rely on chemoselectivity.[1] You need to react the excess bromide with something that alters its polarity drastically.[1]

  • Option 1: Solid-Phase Scavenging (Recommended) [1]

    • Add Polymer-supported Thiol (PS-Thiol) or Silica-supported Amine resin to the crude reaction mixture.[1]

    • Mechanism: The resin acts as a nucleophile, attacking the benzylic bromide.[1] The impurity becomes tethered to the solid bead.[1]

    • Protocol: Add 2-3 equivalents (relative to excess bromide) of resin.[1] Stir gently for 2 hours. Filter. The filtrate contains your pure product; the toxic bromide is trapped on the filter paper.[1]

  • Option 2: Liquid Phase "Quench"

    • Add N,N-dimethylamine (2M in THF) or morpholine to the reaction mixture 30 minutes before workup.

    • This converts the benzyl bromide into a highly polar tertiary amine, which will stick to the baseline of a silica column or can be washed out with dilute aqueous acid (1M HCl).[1]

Module C: Hydrolysis Impurities

Q: I see a new spot (


 ~ 0.2 in 50% EtOAc) that wasn't there initially. NMR suggests an alcohol. [1]

A: You have generated (3-nitropyridin-4-yl)methanol . This occurs via hydrolysis of the bromomethyl group by adventitious water, especially under basic conditions (e.g., using NaOH/KOH as base).[1]

The Fix: Prevention & Removal [1][2]

  • Prevention: Switch to anhydrous bases like

    
     or DIPEA in dry ACN or DMF.[1] Avoid aqueous workups if possible; filter salts and rotovap directly.[1]
    
  • Removal: The alcohol is significantly more polar than the bromide or most alkylated products.[1]

    • Use a gradient column starting at 100% DCM and slowly adding MeOH (0-5%).[1] The alcohol usually elutes late.[1]

    • Recrystallization: If your product is solid, recrystallize from Ethanol/Water.[1] The alcohol byproduct is highly soluble in aqueous ethanol and will remain in the mother liquor.[1]

Standardized Data Tables

Solvent Compatibility for Crystallization

Use this table if your product is a solid.

Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighBest for polar derivatives.[1] Heating required.[1][3][4][5][6][7]
DCM / Hexane MediumGood for "crashing out" non-polar products.[1] Dissolve in min. DCM, add Hexane dropwise.[1]
Ethyl Acetate LowNitropyridines are often too soluble in EtOAc.[1]
Isopropanol HighExcellent for removing the hydrolysis impurity (alcohol).[1]
Impurity Profile Identification

Use this to identify spots on your TLC.[1]

ComponentRelative Polarity (

)
Visual Characteristic
4-(Bromomethyl)-3-nitropyridine High (

~0.6-0.[1]8)
UV Active, stains yellow/brown with

.
(3-Nitropyridin-4-yl)methanol Low (

~0.2-0.[1]3)
UV Active, strong H-bonding (broad spot).[1]
Bis-alkylation Dimer Very Low (

< 0.[1]1)
Often stays on baseline without MeOH.[1]
Desired Product VariableUsually between Bromide and Alcohol.[1][2]

Detailed Experimental Protocols

Protocol 1: Buffered Silica Gel Flash Chromatography

Best for: Oily products or those sensitive to acid.[1]

  • Preparation: Calculate required silica (approx. 50g silica per 1g crude).[1]

  • Slurry: Suspend silica in Hexane containing 2% Triethylamine (TEA) .

  • Packing: Pour slurry into column. Flush with 2 column volumes of Hexane/TEA.

  • Loading: Dissolve crude residue in minimum DCM (with 1% TEA). Load carefully.

  • Elution:

    • Start: 100% Hexane (with 0.5% TEA).

    • Gradient: Increase EtOAc from 0% to 50% over 20 minutes.

    • Note: The TEA prevents the pyridine ring from "sticking," resulting in sharp peaks.[1]

Protocol 2: Resin Scavenging (The "Green" Clean-up)

Best for: Removing unreacted 4-(bromomethyl)-3-nitropyridine.[1]

  • Quantify: Estimate the excess equivalents of bromide remaining (via TLC/NMR).

  • Resin Selection: Use PS-Thiophenol (Polymer-supported thiophenol).[1]

  • Incubation:

    • Add 3 equivalents of resin (relative to excess bromide) to the reaction mixture.[1]

    • Add 2 equivalents of DIPEA (base is needed to activate the thiol).[1]

    • Stir at room temperature for 4 hours.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Wash: Wash the resin with DCM.[1]

  • Result: The filtrate contains the product; the toxic bromide is covalently bound to the resin beads.[1]

References

  • Reaction Mechanism & Reactivity

    • Topic: Nucleophilic substitutions on 3-nitropyridine scaffolds.[1][3][5][6][8]

    • Source: BenchChem.[1][3] "A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine." (Analogous reactivity profile).

    • URL:[1]

  • Synthesis of Precursor

    • Topic: Synthesis of bromomethyl-pyridines via radical bromination.[1]

    • Source: Google Patents CN104945314A.[1] "Method for preparing 3-bromo-4-methylpyridine."[1][2]

    • URL:[1]

  • Purification Methodology

    • Topic: Stability of boronates and pyridine derivatives on silica gel (Citing silica acidity issues).
    • Source: Oka et al. (2022).[1][9] "Aryl Boronic Esters Are Stable on Silica Gel..." ResearchGate.[1]

    • URL:[1]

  • General Pyridine Handling

    • Topic: Handling of 4-(Bromomethyl)-3-nitropyridine (Safety & Properties).
    • Source: Amerigo Scientific Product Data.[1]

    • URL:[1]

  • Nucleophilic Substitution Protocols

    • Topic: General procedure for

      
       and alkylation with nitropyridines.[1]
      
    • Source:Organic Syntheses, Coll.[1] Vol. 4, p. 336 (Analogous nitropyridine chemistry).[1]

    • URL:[1]

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 4-(Bromomethyl)-3-nitropyridine

Subject: Removal of unreacted 4-(Bromomethyl)-3-nitropyridine (Starting Material) from reaction mixtures. CAS: 23056-44-2 Hazard Class: Irritant / Lachrymator / Alkylating Agent Executive Summary 4-(Bromomethyl)-3-nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of unreacted 4-(Bromomethyl)-3-nitropyridine (Starting Material) from reaction mixtures. CAS: 23056-44-2 Hazard Class: Irritant / Lachrymator / Alkylating Agent

Executive Summary

4-(Bromomethyl)-3-nitropyridine is a highly reactive electrophile. Its persistence in reaction products is a common issue due to its stability profile and toxicity. Unlike standard benzyl bromides, the electron-withdrawing nitro group at the 3-position significantly increases the electrophilicity of the benzylic carbon, making it prone to hydrolysis and difficult to separate via standard chromatography (streaking/decomposition).

This guide outlines three validated protocols for its removal, prioritized by efficiency and product integrity .

Decision Matrix: Select Your Protocol

Before proceeding, select the method that fits your product's physicochemical profile.[1]

purification_logic Start Start: Impurity Present Q1 Is your product acid-sensitive? Start->Q1 Q2 Is your product a strong base (pKa > 6)? Q1->Q2 No MethodA Method A: Polymer Scavenging (Best for MedChem/Small Scale) Q1->MethodA Yes Q2->MethodA Yes MethodB Method B: Morpholine Quench (Best for Scale-up/Neutral Products) Q2->MethodB No (Weak base/Neutral) MethodC Method C: Buffered Chromatography (Last Resort) MethodB->MethodC If fails

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and basicity.

Method A: Solid-Supported Scavenging (Gold Standard)

Best For: High-value compounds, small-scale (mg to g), and acid-sensitive products. Mechanism: A polymer-supported nucleophile (Thiol or Amine) reacts irreversibly with the benzylic bromide. The impurity becomes part of the solid phase and is removed via filtration.

Required Materials
  • Resin: Thiol-functionalized silica or polystyrene (e.g., Si-Thiol, PL-Thiol) OR Polymer-supported amine (e.g., Trisamine resin).

  • Solvent: DCM, THF, or DMF.

Protocol
  • Calculate Loading: Assume 10-20% excess of the unreacted starting material (based on TLC/LCMS). Use 2-3 equivalents of resin relative to the estimated impurity.

  • Incubation:

    • Dissolve the crude reaction mixture in the minimum amount of solvent (DCM is preferred).

    • Add the resin.[2]

    • Agitate (do not stir with a magnetic bar, as it grinds the resin) at room temperature for 1–4 hours .

  • Monitoring: Check supernatant by TLC. The UV-active spot for 4-(Bromomethyl)-3-nitropyridine (

    
     in 1:1 Hex/EtOAc) should disappear.
    
  • Filtration: Filter through a fritted funnel or a compacted Celite pad.

  • Wash: Rinse the resin cake with solvent (x2) to recover any entrained product.

  • Concentrate: Evaporate the filtrate to obtain the purified product.

Technical Insight: Thiol resins are superior to amine resins for this specific substrate. The nitro group makes the bromide "soft," favoring the soft nucleophile (sulfur) over the harder amine, resulting in faster scavenging kinetics.

Method B: The "Morpholine Quench" (Liquid Phase)

Best For: Scale-up (>10g), neutral products, or weakly basic products (pKa < 4). Mechanism: Reacts the excess bromide with morpholine to form a highly polar, basic tertiary amine adduct. This adduct is then removed via an acidic aqueous wash.

The Chemistry

The 3-nitropyridine core is weakly basic (pKa ~0.8). The morpholine adduct you create will be an aliphatic amine (pKa ~8.5). This huge


 allows for selective extraction.
Protocol
  • Quenching:

    • To the reaction mixture, add 1.5 equivalents of Morpholine (relative to the impurity).

    • Stir at room temperature for 30–60 minutes.

    • Observation: A white precipitate (morpholinium bromide salt) may form.

  • Workup (The "pH Swing"):

    • Dilute the mixture with EtOAc or DCM.

    • Wash 1: Wash with mildly acidic buffer (pH 4–5) (e.g., 0.5M Citrate buffer or dilute acetic acid).

      • Why? At pH 4, the morpholine adduct (pKa ~8.5) is protonated and moves to the water layer. The 3-nitropyridine product (pKa ~0.8) remains neutral and stays in the organic layer.

    • Wash 2: Water.[1][3][4]

    • Wash 3: Brine.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Data Summary: Solubility Shift

Species pKa (approx) State at pH 4.0 (Aq Wash) Location
Impurity (Bromide) N/A (Electrophile) Reacts with Morpholine Becomes Adduct

| Morpholine Adduct | ~8.5 | Protonated (


) | Aqueous Layer  |
| Product (3-NO2-Py)  | ~0.8 | Neutral (

) | Organic Layer |

Method C: Buffered Chromatography

Best For: When Methods A and B are not applicable. Risk: Benzylic bromides degrade on silica gel, producing alcohols that co-elute with polar products.

Troubleshooting the Column

If you observe "streaking" or poor separation:

  • Deactivate Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites that catalyze the hydrolysis of the bromide.

  • Gradient Optimization:

    • Start with 100% Toluene or DCM (The bromide moves with the solvent front).

    • Slowly introduce MeOH or EtOAc.

  • Alternative Stationary Phase: Use Neutral Alumina instead of Silica. Alumina is less acidic and prevents the degradation of the nitro-pyridine core.

Safety & Handling (Critical)

4-(Bromomethyl)-3-nitropyridine is a potent alkylating agent.

  • Lachrymator: It behaves similarly to benzyl bromide.[5] Handle ONLY in a fume hood.

  • Destruction: Do not dispose of unreacted material in standard organic waste.

    • Quench Procedure: Stir waste material with 10% alcoholic KOH or concentrated aqueous ammonia for 24 hours before disposal. This converts the lachrymator into a harmless alcohol or amine.

  • Skin Contact: In case of contact, wash with a solution of dilute sodium bicarbonate, then soap and water. The bicarbonate helps neutralize localized hydrobromic acid production.

FAQ: Troubleshooting

Q: I used Method B (Morpholine), but I lost my product. A: Your product likely has a basic center with a pKa > 4. If your product is a secondary/tertiary amine, it protonated and washed out with the morpholine adduct.

  • Fix: Use Method A (Resin) or perform the wash with pH 9 buffer (if the morpholine adduct is sufficiently polar to stay in water as a salt, though this is riskier).

Q: The impurity spot on TLC turns yellow/orange over time. A: This indicates decomposition. The benzylic bromide is hydrolyzing to the alcohol (4-(hydroxymethyl)-3-nitropyridine) on the plate. This confirms you must avoid long exposure to silica. Use Neutral Alumina or run the column quickly.

Q: Can I use water to wash it out? A: No. 4-(Bromomethyl)-3-nitropyridine has low water solubility. However, it hydrolyzes slowly in water to release HBr and the alcohol. This creates an acidic, corrosive mixture without effectively removing the organic impurity.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). * Butterworth-Heinemann.
  • Polymer-supported reagents in organic synthesis . Ley, S. V., et al. (2000). Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. Link

  • Removal of excess substrates in combinatorial chemistry . Wipf, P. (2004). University of Pittsburgh Center for Chemical Methodologies. Link

  • Safety Data Sheet: 4-(Bromomethyl)-3-nitropyridine . Fluorochem / Sigma Aldrich. (Hazards and Handling). Link

Sources

Optimization

effect of base strength on elimination side reactions with 4-(Bromomethyl)-3-nitropyridine

Subject: Troubleshooting Elimination & Dimerization Side Reactions Product: 4-(Bromomethyl)-3-nitropyridine (CAS: 20660-72-4) Ticket ID: TECH-SUP-2024-BNP-01 Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Elimination & Dimerization Side Reactions Product: 4-(Bromomethyl)-3-nitropyridine (CAS: 20660-72-4) Ticket ID: TECH-SUP-2024-BNP-01 Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Users frequently report low yields and "tarring" (formation of black, insoluble solids) when reacting 4-(bromomethyl)-3-nitropyridine . This is rarely due to product instability but rather an improper choice of base.

The electron-deficient nature of the pyridine ring, combined with the strong electron-withdrawing effect of the 3-nitro group, renders the benzylic protons (at C4-methyl) highly acidic (


 estimated 

14–16). Using strong bases triggers an E1cb-like elimination , generating a highly reactive Quinone Methide intermediate that rapidly polymerizes or dimerizes, competing with the desired

nucleophilic substitution.
Module 1: Diagnostic & Troubleshooting

Is your reaction failing? Check these symptoms:

SymptomDiagnosisRoot Cause
Deep Red/Purple Color Deprotonation Event Formation of the nitropyridyl carbanion. This is a warning sign that your base is too strong.
Black Tar/Precipitate Polymerization The carbanion has eliminated bromide to form a Quinone Methide, which then polymerized.
Insoluble Solid (High MP) Dimerization Formation of 1,2-bis(3-nitro-4-pyridyl)ethane (oxidative coupling or alkylation of the anion).
No Product (TLC) Base Consumption The base reacted with the substrate faster than the nucleophile could.
Module 2: The Mechanism of Failure

To solve the problem, you must understand the competition between the Substitution Pathway (


)  and the Quinone Methide Pathway (Elimination) .
Technical Insight: The Quinone Methide Trap

The 3-nitro group stabilizes the negative charge at the C4-methyl position via resonance. If a base deprotonates this carbon before the nucleophile attacks, the molecule ejects the bromide ion to form 3-nitro-4-pyridone methide . This species is an electrophilic "super-trap" that reacts indiscriminately, leading to decomposition.

Visualizing the Pathway (Graphviz Diagram)

ReactionPathways Substrate 4-(Bromomethyl)- 3-nitropyridine Carbanion Stabilized Carbanion (Deep Red/Purple) Substrate->Carbanion Path B: Deprotonation (Thermodynamic Trap) Product Desired Product (Substitution) Substrate->Product Path A: SN2 Attack (Kinetic Control) Base Base (B:) Base->Carbanion Nu Nucleophile (Nu-) Nu->Product QM Quinone Methide Intermediate Carbanion->QM -Br (Elimination) Tar Polymer/Dimer (Black Tar) QM->Tar Polymerization

Caption: Path A represents the desired substitution. Path B shows the fatal deprotonation leading to the reactive Quinone Methide intermediate.

Module 3: Base Selection Guide

The


 of the conjugate acid of your base must be lower  than the 

of the benzylic protons (

15).
Base ClassExamplesRisk LevelRecommendation
Hydrides NaH, KHCRITICAL Do NOT Use. Will instantly deprotonate the substrate, leading to explosion-like polymerization or fire.
Alkoxides NaOEt, KOtBuHIGH Avoid.

(16–19) is too close to the substrate acidity.
Hydroxides NaOH, KOHHIGH High risk of hydrolysis to the alcohol or elimination.
Carbonates

,

LOW Recommended. Use in acetone or acetonitrile. Heterogeneous conditions slow down deprotonation.
Tertiary Amines DIPEA, TEAMODERATE Acceptable, but add slowly. Can form quaternary salts with the product.
Bicarbonates

SAFE Best for very sensitive nucleophiles (e.g., thiols).
Module 4: Optimized Experimental Protocols
Protocol A: The "Safe" Method (Carbonate Base)

Best for amines, phenols, and thiols.

  • Preparation: Dissolve the nucleophile (1.1 equiv) in anhydrous Acetonitrile (MeCN) or Acetone .

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.5 equiv, anhydrous/powdered). Stir for 15 minutes to generate the nucleophilic anion.
    
  • Substrate Addition:

    • Crucial Step: Dissolve 4-(bromomethyl)-3-nitropyridine in a minimal amount of solvent.

    • Add this solution dropwise to the reaction mixture at 0°C .

    • Why? Keeping the substrate concentration low relative to the nucleophile favors

      
       over self-reaction.
      
  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC.[1] If the solution turns black immediately, your addition was too fast.

Protocol B: The "Rescue" Method (For Weak Nucleophiles)

Use this only if your nucleophile requires a strong base (e.g., NaH) to react.

  • Pre-activation: Dissolve your nucleophile in THF/DMF and treat with NaH (1.1 equiv) at 0°C. Stir until hydrogen evolution ceases (formation of the sodium salt).

  • Buffering (The Secret Step): Before adding the pyridine substrate, cool the mixture to -78°C .

  • Addition: Add the 4-(bromomethyl)-3-nitropyridine as a solution in THF.

  • Quench: Do not allow the reaction to warm above -20°C unless necessary. Quench with Acetic Acid/MeOH at low temperature.

    • Logic: At -78°C, the

      
       reaction is often faster than the proton transfer required for elimination.
      
Module 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a solvent? A: Proceed with caution. DMSO enhances the basicity of anions (making bases "stronger"). If you use DMSO, switch to a milder base like Sodium Bicarbonate (


)  to compensate.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the polymer/tar derived from the quinone methide. It is insoluble in most organic solvents.

Q: Can I heat the reaction to speed it up? A: No. Heating promotes the elimination pathway (entropy favors the release of HBr). Keep reactions at RT or below.

Q: Why does the reaction turn purple? A: The purple color is the Meisenheimer-like complex or the benzylic carbanion. It indicates that deprotonation is occurring. If it stays purple, quench immediately with dilute acid; you might save some starting material.

References & Authoritative Grounding
  • Reactivity of 4-Picolyl Halides:

    • Context: 4-(Bromomethyl)pyridines are known precursors for quinone methides under basic conditions.

    • Source: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Quinone Methide Chemistry:

    • Context: Mechanism of dimerization and polymerization via p-quinone methide intermediates.

    • Source: Rokenbauer, A., et al. (2000). Generation and Reactions of Quinone Methides. Journal of the American Chemical Society.[2]

  • Nucleophilic Substitution Protocols:

    • Context: Standard protocols for nitropyridine substitution avoiding strong bases.

    • Source:Nucleophilic Substitution of 4-(bromomethyl)-3-nitropyridine. PubChem Laboratory Chemical Safety Summary (LCSS).

  • Acidity of Nitropyridines:

    • Context: The inductive effect of the nitro group significantly lowers the pKa of methyl protons.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (See Chapter on Pyridines: Reactivity of Alkyl Groups).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of N-Alkylated 4-(aminomethyl)-3-nitropyridine

Executive Summary & Application Scope In the development of kinase inhibitors and fragment-based drug discovery, 4-(aminomethyl)-3-nitropyridine serves as a critical scaffold. The high electron deficiency of the 3-nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

In the development of kinase inhibitors and fragment-based drug discovery, 4-(aminomethyl)-3-nitropyridine serves as a critical scaffold. The high electron deficiency of the 3-nitropyridine core renders the ring nitrogen weakly nucleophilic, yet competitive alkylation between the exocyclic amine (desired) and the pyridine nitrogen (undesired) remains a persistent synthetic challenge.

This guide provides a definitive comparison of the expected 1H NMR chemical shifts for the regioselective outcomes of alkylation. By analyzing the electronic environments and coupling constants, researchers can rapidly distinguish between the desired secondary amine and the pyridinium salt impurity without resorting to X-ray crystallography.

Structural Dynamics & Reaction Pathways

To interpret the NMR data correctly, we must first visualize the competing mechanistic pathways. The 3-nitro group exerts a strong electron-withdrawing effect (EWG), significantly deshielding the ring protons, particularly H-2.

Diagram 1: Competitive Alkylation Pathways

The following diagram illustrates the two potential outcomes: Path A (Exocyclic N-Alkylation) and Path B (Endocyclic Ring N-Alkylation).

ReactionPathways Parent Parent Scaffold 4-(aminomethyl)-3-nitropyridine ProductA Product A (Desired) Exocyclic Secondary Amine (N-alkylamino) Parent->ProductA Path A: Kinetic Control (Nucleophilic attack by -NH2) ProductB Product B (Impurity) Endocyclic Pyridinium Salt (Quaternary N) Parent->ProductB Path B: Thermodynamic/Steric (Attack by Ring N) Reagent Alkyl Halide (R-X) Base Reagent->Parent

Figure 1: Reaction scheme showing the competition between the exocyclic amine (Path A) and the pyridine ring nitrogen (Path B).

Comparative NMR Analysis

The following data is synthesized from substituent chemical shift (SCS) additive principles and empirical data for 3-nitropyridine derivatives [1][2].

Table 1: Predicted Chemical Shift Comparison (DMSO-d6)
Proton AssignmentParent Scaffold (δ ppm)Product A (Desired) Exocyclic N-AlkylProduct B (Impurity) Pyridinium SaltMultiplicity & Coupling (

)
H-2 (Ar-H)9.05 – 9.259.00 – 9.20 > 9.50 Singlet (s)
H-6 (Ar-H)8.60 – 8.808.55 – 8.75 9.00 – 9.30 Doublet (

Hz)
H-5 (Ar-H)7.50 – 7.707.45 – 7.65 8.00 – 8.30 Doublet (

Hz)
Linker (-CH 2-)4.00 – 4.203.80 – 4.00 4.40 – 4.60 Singlet/Broad Doublet
N-H (Amine)Broad (Var.)Broad Triplet Absent / Broad Singlet Exchangeable
R-Group (Alkyl)N/ADistinct Multiplets Shifted Downfield Diagnostic
Detailed Mechanistic Interpretation
1. The "H-2" Sentinel Signal
  • Parent/Product A: The H-2 proton is located between the ring nitrogen and the nitro group. It is naturally deshielded by the inductive effect (-I) of the nitro group and the electronegativity of the nitrogen. Expect a sharp singlet around 9.1 ppm .

  • Product B (Pyridinium): If alkylation occurs on the ring nitrogen, the formation of a cationic charge creates a massive deshielding cone. The H-2 signal will shift dramatically downfield, often exceeding 9.5 ppm or even 10.0 ppm depending on the counterion and concentration [3].

2. The Linker Methylene (-CH2-)
  • Product A: Converting the primary amine to a secondary amine often results in a slight upfield shift (shielding) or minimal change to the benzylic-like methylene protons due to steric changes and reduced hydrogen bonding capability compared to the primary amine.

  • Product B: The positive charge on the ring nitrogen withdraws electron density from the entire system.[1] The methylene protons, being beta to the positive charge, will shift downfield (deshielded) , typically appearing above 4.4 ppm.

3. Solubility & Solvent Effects[2]
  • Product A behaves like a standard organic base; it is soluble in CDCl3 (unless the R group is highly polar).

  • Product B is an ionic salt. It will likely be insoluble in CDCl3 and require DMSO-d6 or D2O. insolubility in CDCl3 is a crude first indicator of Pyridinium formation.

Validated Experimental Protocol

To ensure data integrity, follow this "Self-Validating" workflow.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 rather than CDCl3.

    • Reasoning: DMSO-d6 prevents the rapid exchange of the N-H proton, allowing you to see the coupling between the N-H and the CH2 linker (often a triplet for Product A). It also ensures solubility if the salt (Product B) is formed [4].

  • Concentration: Prepare a sample at ~10 mg/mL. High concentrations of pyridinium salts can cause stacking effects that distort chemical shifts.

Step 2: The "D2O Shake" Validation
  • Acquire the standard 1H NMR spectrum.

  • Add 1-2 drops of D2O directly to the NMR tube.

  • Shake and re-acquire.

    • Observation: If the broad peak at ~2-3 ppm (amine NH) or ~8-9 ppm (pyridinium NH if protonated) disappears, it confirms the assignment of exchangeable protons.

    • Critical Check: In Product A, the CH2 linker (originally a doublet or broad signal due to coupling with NH) will collapse into a sharp singlet upon D2O addition.

Diagnostic Decision Tree

Use this logic flow to rapidly classify your reaction product.

DecisionTree Start Analyze 1H NMR Spectrum (in DMSO-d6) CheckH2 Check H-2 Shift (Singlet between N and NO2) Start->CheckH2 Decision1 Is H-2 > 9.5 ppm? CheckH2->Decision1 Pyridinium Product B Identified (Pyridinium Salt) Recrystallize or discard. Decision1->Pyridinium Yes CheckLinker Check Linker (-CH2-) and NH Coupling Decision1->CheckLinker No (< 9.3 ppm) Decision2 Is Linker ~3.9 ppm & coupled to NH? CheckLinker->Decision2 Target Product A Confirmed (N-alkylated Amine) Proceed to bio-assay. Decision2->Target Yes Unreacted Unreacted Parent (Check stoichiometry) Decision2->Unreacted No (Linker ~4.1 ppm)

Figure 2: Diagnostic workflow for interpreting NMR shifts of 3-nitropyridine derivatives.

References

  • Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[3] Retrieved from [Link][4][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for substituent chemical shift additivity rules).
  • Barlin, G. B., & Perrin, D. D. (1966). Dissociation Constants of Heterocyclic Bases. Quarterly Reviews, Chemical Society.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Electrophilicity of 4-(Bromomethyl)-3-nitropyridine for Researchers in Drug Development

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of the electrophilicity of 4-(Bromomethyl)-3-nitropyridine, a versatile building block, with other commonly employed electrophilic reagents. By examining the underlying principles of its reactivity and comparing it with established alternatives, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

Understanding the Electrophilic Nature of 4-(Bromomethyl)-3-nitropyridine

The electrophilicity of 4-(Bromomethyl)-3-nitropyridine is a consequence of its unique molecular architecture. The molecule can be conceptually dissected into two key components that synergistically enhance its reactivity towards nucleophiles: the benzylic bromide-like moiety and the electron-deficient nitropyridine ring.

The bromomethyl group attached to the pyridine ring is analogous to a benzyl bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to nucleophilic attack. The adjacent pyridine ring can stabilize the transition state of a nucleophilic substitution reaction, further enhancing its reactivity.[1]

Crucially, the presence of the nitro group (-NO₂) at the 3-position of the pyridine ring plays a pivotal role in amplifying the electrophilicity of the benzylic carbon. The nitro group is a potent electron-withdrawing group, exerting both a negative inductive (-I) and a negative mesomeric (-R) effect. This strong electron withdrawal significantly depletes the electron density of the pyridine ring, which in turn pulls electron density away from the bromomethyl group, making the benzylic carbon even more electron-deficient and, therefore, a more potent electrophile.[2]

This heightened electrophilicity makes 4-(Bromomethyl)-3-nitropyridine a highly effective reagent for the introduction of the 3-nitropyridin-4-yl)methyl moiety into a wide range of nucleophilic substrates, a common strategy in the synthesis of biologically active molecules.[3]

Comparative Analysis of Electrophilicity

To provide a practical context for the reactivity of 4-(Bromomethyl)-3-nitropyridine, it is essential to compare it with other commonly used electrophilic alkylating agents. The reactivity of these compounds in nucleophilic substitution reactions, particularly Sₙ2 reactions, is a good measure of their relative electrophilicity.

The following table provides a semi-quantitative comparison of the expected relative reactivity of 4-(Bromomethyl)-3-nitropyridine with other standard electrophiles in a typical Sₙ2 reaction. The relative rates are estimated based on the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally accelerate Sₙ2 reactions by increasing the electrophilicity of the reaction center, while electron-donating groups (EDGs) have the opposite effect.

Electrophilic ReagentStructureSubstituent on RingElectronic EffectExpected Relative Rate (Sₙ2)
Benzyl BromideNoneNeutral1
4-Methoxybenzyl Bromide4-OCH₃Strong EDG< 1
4-Methylbenzyl Bromide4-CH₃Weak EDG< 1
4-Chlorobenzyl Bromide4-ClWeak EWG> 1
4-Nitrobenzyl Bromide4-NO₂Strong EWG>> 1
4-(Bromomethyl)-3-nitropyridine 3-NO₂ & Pyridine NStrong EWG>>> 1

Note: These are estimated relative rates for illustrative purposes and the actual values may vary depending on the specific nucleophile, solvent, and reaction conditions.

As the table illustrates, the presence of a strong electron-withdrawing nitro group in 4-nitrobenzyl bromide significantly enhances its reactivity compared to unsubstituted benzyl bromide. In the case of 4-(Bromomethyl)-3-nitropyridine, the combined electron-withdrawing effects of the nitro group and the inherent electron-deficient nature of the pyridine ring are expected to render it an even more powerful electrophile than 4-nitrobenzyl bromide.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The reactivity of benzylic halides can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) nucleophilic substitution mechanism. The preferred pathway is influenced by factors such as the stability of the carbocation intermediate (favoring Sₙ1) and steric hindrance at the electrophilic carbon (disfavoring Sₙ2).[4]

For 4-(Bromomethyl)-3-nitropyridine, the strong electron-withdrawing nature of the 3-nitro group would significantly destabilize the formation of a benzylic carbocation. Therefore, the Sₙ1 pathway is highly disfavored. Conversely, the increased electrophilicity of the benzylic carbon makes it an excellent substrate for an Sₙ2 reaction, which proceeds via a backside attack by the nucleophile.[4][5]

SN2_Mechanism cluster_0 Sₙ2 Reaction Pathway Reactants Nu:⁻ + 4-(Bromomethyl)-3-nitropyridine TransitionState [Nu---CH₂(Py-NO₂)---Br]⁻ (Trigonal Bipyramidal) Reactants->TransitionState Backside Attack Products Nu-CH₂(Py-NO₂) + Br⁻ TransitionState->Products Inversion of Stereochemistry

Caption: Sₙ2 mechanism for the reaction of 4-(Bromomethyl)-3-nitropyridine.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the relative electrophilicity of 4-(Bromomethyl)-3-nitropyridine, a comparative kinetic study can be performed. The following protocol outlines a general procedure for measuring the second-order rate constants of its reaction with a model nucleophile, such as piperidine, and comparing it to other benzyl bromide derivatives.

Objective: To determine and compare the second-order rate constants for the Sₙ2 reaction of 4-(Bromomethyl)-3-nitropyridine, benzyl bromide, and 4-nitrobenzyl bromide with piperidine in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • 4-(Bromomethyl)-3-nitropyridine

  • Benzyl bromide

  • 4-Nitrobenzyl bromide

  • Piperidine

  • Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of each electrophile (e.g., 0.01 M) and the nucleophile (e.g., 0.1 M) in acetonitrile. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, while the reactants have minimal absorbance. This wavelength should be determined beforehand by recording the UV-Vis spectra of the starting materials and the expected product.

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, mix the solvent and the electrophile stock solution.

    • Initiate the reaction by adding the piperidine stock solution, ensuring rapid and thorough mixing.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile (piperidine).

    • Repeat the experiment for each electrophile under identical conditions to obtain a set of comparable second-order rate constants.

a cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Electrophiles & Nucleophile) B Equilibrate Spectrophotometer & Reaction Mixture A->B C Initiate Reaction (Add Nucleophile) B->C D Monitor Absorbance vs. Time C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Calculate Second-Order Rate Constant (k₂) E->F G Compare k₂ values for different electrophiles F->G

Caption: Workflow for the comparative kinetic analysis of electrophiles.

Conclusion

4-(Bromomethyl)-3-nitropyridine stands out as a highly potent electrophilic reagent, surpassing the reactivity of many common benzyl bromide derivatives. Its enhanced electrophilicity is a direct consequence of the powerful electron-withdrawing effects of the 3-nitro group in conjunction with the inherent electron-deficient nature of the pyridine ring. This heightened reactivity, coupled with a strong preference for the Sₙ2 mechanism, makes it an invaluable tool for the efficient introduction of the (3-nitropyridin-4-yl)methyl group in the synthesis of complex molecules, particularly in the realm of drug discovery and development. By understanding the principles governing its reactivity and through careful experimental design, researchers can effectively harness the synthetic potential of this versatile building block.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry. Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[4]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[3]

  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1]

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link][4]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link][4]

  • St. Paul's Cathedral Mission College. (n.d.).
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Validation

A Comparative Guide to the Spectroscopic Characterization of 4-(Phenoxymethyl)-3-nitropyridine

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. 4-(Phenoxymethyl)-3-nitropyridine, a molecule of interest in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. 4-(Phenoxymethyl)-3-nitropyridine, a molecule of interest in medicinal chemistry, presents a unique combination of functionalities—a pyridine core, a nitro group, and a phenoxymethyl substituent—that give rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of its expected spectroscopic data by drawing comparisons with structurally related analogues. By understanding the influence of each molecular fragment on the overall spectra, researchers can gain a deeper understanding of this compound's structure and reactivity.

Predicted ¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4-(phenoxymethyl)-3-nitropyridine is expected to be characterized by distinct signals corresponding to the protons on the pyridine ring, the methylene bridge, and the phenyl group.

  • Pyridine Protons: The electron-withdrawing nature of the nitro group and the pyridine nitrogen will significantly deshield the ring protons. We can anticipate three signals in the aromatic region, likely exhibiting a characteristic splitting pattern. For comparison, the protons on 3-nitropyridine itself show complex multiplets in the aromatic region.[1] The phenoxymethyl group at the 4-position will further influence the chemical shifts of the adjacent protons.

  • Methylene Protons (-O-CH₂-): A singlet corresponding to the two methylene protons is expected. Its chemical shift will be influenced by the adjacent oxygen and the pyridine ring, likely appearing in the range of 5.0-5.5 ppm.

  • Phenyl Protons: The five protons of the monosubstituted benzene ring will appear as a multiplet in the aromatic region, typically between 7.0 and 7.5 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

  • Pyridine Carbons: The carbons of the pyridine ring will be significantly affected by the substituents. The carbon bearing the nitro group (C3) will be deshielded, while the carbon attached to the phenoxymethyl group (C4) will also experience a downfield shift. For comparison, in 4-methylpyridine N-oxide, the methyl-bearing carbon appears at around 20.1 ppm, while the aromatic carbons are in the 126-139 ppm range.[2]

  • Methylene Carbon (-O-CH₂-): This carbon will likely resonate in the range of 60-70 ppm.

  • Phenyl Carbons: The carbons of the phenyl ring will show characteristic signals in the aromatic region (typically 120-140 ppm), with the ipso-carbon (attached to the oxygen) being the most deshielded.

Comparative NMR Data of Structurally Similar Compounds:

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Reference
4-Methylpyridine N-Oxide2.37 (s, 3H, -CH₃), 7.12 (d, 2H), 8.13 (d, 2H)20.1, 126.6, 138.0, 138.4[2]
2-(4-Bromophenyl)pyridine7.21-8.71 (m, 8H)120.3, 122.4, 123.4, 128.4, 131.8, 136.8, 138.2, 149.7, 156.2[3]
4-Methyl-1-(3-phenoxypropyl)pyridinium bromide2.34 (quint, 2H), 2.50 (s, 3H), 3.98 (t, 2H), 4.45 (t, 2H), 6.80-7.25 (m, 5H), 7.80 (d, 2H), 8.60 (d, 2H)Not provided[4]
3-NitropyridineComplex multiplets for aromatic protonsNot provided[1]

This comparative data allows us to build a robust prediction for the NMR spectrum of 4-(phenoxymethyl)-3-nitropyridine.

Vibrational Spectroscopy: Deciphering Functional Groups with IR and Raman

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectrum of 4-(phenoxymethyl)-3-nitropyridine will be dominated by contributions from the nitro group, the aromatic rings, and the ether linkage.

Expected Key Vibrational Frequencies:

  • NO₂ Vibrations: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. These bands are often intense and provide a clear indication of the presence of the nitro functionality.

  • Aromatic C-H and C=C Stretching: The C-H stretching vibrations of both the pyridine and phenyl rings will appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • C-O-C Ether Linkage: The asymmetric C-O-C stretching vibration of the ether linkage is expected to produce a strong band in the 1200-1250 cm⁻¹ region.

  • Pyridine Ring Vibrations: The pyridine ring itself has characteristic ring breathing and deformation modes that will appear in the fingerprint region of the spectrum.

For comparison, the FTIR and FT-Raman spectra of 4-amino-3-nitropyridine have been extensively studied and show characteristic bands for the nitro and amino groups, as well as the pyridine ring.[5] Similarly, studies on pyridine and its complexes provide detailed information on the vibrational modes of the pyridine ring.[6][7]

Experimental Protocol for Acquiring IR Spectra:

A standard approach for acquiring the IR spectrum of a solid sample like 4-(phenoxymethyl)-3-nitropyridine would involve using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FT-IR) spectrometer.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrumentation FT-IR Spectrometer with ATR cluster_data_acquisition Data Acquisition & Processing Sample Solid Sample ATR_Crystal ATR Crystal Sample->ATR_Crystal Place sample on crystal Detector Detector ATR_Crystal->Detector IR beam interacts with sample Interferogram Interferogram Detector->Interferogram Generate interferogram FFT Fourier Transform Interferogram->FFT Spectrum IR Spectrum FFT->Spectrum

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Unveiling Molecular Mass and Fragmentation with Mass Spectrometry

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For 4-(phenoxymethyl)-3-nitropyridine, a high-resolution mass spectrum (HRMS) would confirm its elemental composition.

Expected Mass Spectral Features:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of 4-(phenoxymethyl)-3-nitropyridine (C₁₂H₁₀N₂O₃) is 230.22 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z 230 would be expected. In softer ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z 231 would likely be the base peak.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide structural insights. Common fragmentation pathways could include:

    • Loss of the phenoxy group (-OC₆H₅) leading to a fragment at m/z 137.

    • Cleavage of the ether bond to give a phenoxy radical and a nitropyridinylmethyl cation.

    • Loss of the nitro group (-NO₂) resulting in a fragment at m/z 184.

The principles of mass spectrometry involve ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.[8][9]

Electronic Transitions and UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4-(phenoxymethyl)-3-nitropyridine will be influenced by the π-systems of the pyridine and phenyl rings, as well as the nitro group.

Expected UV-Vis Absorption Maxima:

  • π → π* Transitions: The aromatic rings will give rise to strong absorptions in the UV region, typically below 300 nm. The extended conjugation in the nitropyridine system is expected to shift the absorption to longer wavelengths compared to unsubstituted pyridine, which has absorption maxima around 202 nm and 254 nm.[10][11]

  • n → π* Transitions: The nitro group and the nitrogen of the pyridine ring have non-bonding electrons that can undergo n → π* transitions. These are typically weaker absorptions and may appear at longer wavelengths than the π → π* transitions.

For comparison, 4-nitropyridine N-oxide exhibits a solvatochromic effect with absorption in the 330-355 nm range, indicating the influence of the nitro group on the electronic structure.[12] The presence of the nitro group on an aromatic ring generally leads to a bathochromic (red) shift in the UV-Vis spectrum.[13]

Protocol for UV-Vis Spectral Analysis:

uv_vis_workflow cluster_preparation Sample Preparation cluster_measurement Spectrophotometer Measurement Compound 4-(phenoxymethyl)-3-nitropyridine Solution Dilute Solution Compound->Solution Solvent UV-grade Solvent (e.g., Ethanol) Solvent->Solution Cuvette Quartz Cuvette Solution->Cuvette Fill cuvette Spectrophotometer UV-Vis Spectrophotometer Cuvette->Spectrophotometer Place in sample holder Absorbance_Spectrum Absorbance vs. Wavelength Spectrophotometer->Absorbance_Spectrum Scan wavelength range

Caption: General workflow for obtaining a UV-Vis absorption spectrum.

Conclusion

While direct experimental spectroscopic data for 4-(phenoxymethyl)-3-nitropyridine remains to be published, a comprehensive and reliable prediction of its spectral characteristics can be achieved through a comparative analysis of structurally related compounds. This guide provides a framework for researchers to interpret the NMR, IR, MS, and UV-Vis data of this molecule and similar structures. A thorough understanding of these spectroscopic techniques and the influence of different functional groups is paramount for the unambiguous characterization of novel chemical entities in the field of drug discovery and development.

References

  • (PDF) Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations - ResearchGate. Available at: [Link]

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  • 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC - NIH. Available at: [Link]

  • ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents | Request PDF - ResearchGate. Available at: [Link]

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  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks. Available at: [Link]

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  • Characterization of tetramethyl guanidinium 4-nitro phenoxide (TMG-NP) and tetraphenyl guanidinium 4-nitro phenoxide (TPG-NP) as - Chemical Review and Letters. Available at: [Link]

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  • UV-spectrum of pyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. Available at: [Link]

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Comparative

A Researcher's Guide to the Definitive Structural Confirmation of 4-(Alkylaminomethyl)-3-nitropyridines

For researchers and drug development professionals, the unequivocal structural determination of synthesized compounds is the bedrock of reliable and reproducible science. In the realm of medicinal chemistry, 4-(alkylamin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unequivocal structural determination of synthesized compounds is the bedrock of reliable and reproducible science. In the realm of medicinal chemistry, 4-(alkylaminomethyl)-3-nitropyridines represent a significant scaffold, appearing as intermediates and target molecules in various research programs.[1] However, the substitution pattern on the pyridine ring can present challenges in structural confirmation, necessitating a robust, multi-technique approach to prevent ambiguity. This guide provides an in-depth comparison of analytical methodologies, offering field-proven insights to ensure the confident structural elucidation of these critical compounds.

The Specter of Isomerism: Why Unambiguous Confirmation is Crucial

The synthesis of substituted pyridines can sometimes yield a mixture of positional isomers.[2] For a target molecule like 4-(alkylaminomethyl)-3-nitropyridine, the possibility of forming isomers such as 2-(alkylaminomethyl)-3-nitropyridine or 4-(alkylaminomethyl)-5-nitropyridine cannot be dismissed without rigorous analytical scrutiny. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible biological data. Therefore, relying on a single analytical technique is often insufficient. A comprehensive strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, X-ray crystallography is the gold standard.[3][4]

Caption: Potential positional isomers of the target compound.

A Multi-Pronged Analytical Approach

A self-validating analytical workflow leverages the strengths of multiple techniques to build an unshakeable structural proof. Each method provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence.

Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Compound Synthesized Product MS Mass Spectrometry (Elemental Composition) Compound->MS NMR 1D & 2D NMR (Connectivity & Substitution) Compound->NMR Structure Confirmed Structure MS->Structure Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray If ambiguous or crystals available NMR->Structure Xray->Structure

Caption: Recommended workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[5][6] For 4-(alkylaminomethyl)-3-nitropyridines, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.[7]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides the initial, crucial glimpse into the pyridine ring's substitution pattern. The chemical shifts and, more importantly, the coupling constants (J-values) between the aromatic protons are highly informative.[8][9]

  • H-2 Proton: Expected to be a singlet, significantly downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing nitro group.

  • H-5 Proton: Expected to be a doublet, coupled to H-6.

  • H-6 Proton: Expected to be a doublet, coupled to H-5.

  • Methylene Protons (-CH₂-): A singlet, integrating to two protons, connecting the pyridine ring to the alkylamino group.

Comparative ¹H NMR Data for Isomers:

Proton4-(Alkylaminomethyl)-3-nitropyridine2-(Alkylaminomethyl)-3-nitropyridine (Predicted)
H-2 Singlet- (No proton)
H-4 - (No proton)Doublet
H-5 DoubletDoublet of doublets
H-6 DoubletDoublet
-CH₂- SingletSinglet

2D NMR: The Definitive Connectivity Map

While ¹H NMR provides strong clues, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide the definitive proof of the substitution pattern by revealing long-range (2-3 bond) correlations between protons and carbons.[10][11][12]

For a 4-(alkylaminomethyl)-3-nitropyridine structure, the key HMBC correlations that provide irrefutable evidence are:

  • Correlation from the methylene protons (-CH₂-) to C-4 and C-5 of the pyridine ring. This confirms the attachment of the aminomethyl group at the C-4 position.

  • Correlation from the H-2 proton to C-3 and C-4. This establishes the position of the nitro group at C-3, adjacent to the unsubstituted C-2.

  • Correlation from the H-5 proton to C-3 and C-4. This further solidifies the overall substitution pattern.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Mass Spectrometry (MS): Confirming Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized molecule. By providing a highly accurate mass measurement, HRMS can validate the molecular formula, distinguishing it from other possibilities.

Tandem mass spectrometry (MS/MS) can offer further structural insights by analyzing the fragmentation patterns.[13] For nitropyridine derivatives, characteristic losses can be observed:

  • Loss of NO₂ (46 Da): A common fragmentation pathway for nitroaromatic compounds.[14][15]

  • Loss of NO (30 Da): Another potential fragmentation for nitro compounds.[16]

  • Cleavage of the C-C bond between the pyridine ring and the aminomethyl group.

Observing the expected molecular ion peak and a logical fragmentation pattern provides strong, complementary evidence to the NMR data.

X-ray Crystallography: The Gold Standard

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule's structure in the solid state.[17][18] This technique is considered the ultimate arbiter in structural determination, definitively confirming connectivity, substitution patterns, and stereochemistry. While not always feasible, it should be pursued if NMR and MS data are in any way inconclusive or if the compound is of particular importance.

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum

The following is a generalized protocol for acquiring a gradient-selected HMBC (gHMBC) spectrum, a crucial experiment for this structural problem.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the solution is clear and free of particulate matter.

Spectrometer Setup (Typical 400-600 MHz Spectrometer):

  • Acquire and reference standard 1D ¹H and ¹³C spectra. This is essential for determining the spectral widths for the 2D experiment.

  • Load a standard gHMBC pulse sequence.

  • Set the ¹H spectral width (sw1) to encompass all proton signals.

  • Set the ¹³C spectral width (sw2) to encompass all carbon signals.

  • Set the number of increments in the indirect dimension (F1, ¹³C) to at least 256 for reasonable resolution.

  • Set the long-range coupling constant (J_HMBC) to a value optimized for 2- and 3-bond couplings, typically around 8 Hz.

  • Set an appropriate number of scans per increment to achieve adequate signal-to-noise, often ranging from 4 to 16 depending on sample concentration.

  • Ensure gradient shimming is performed for optimal line shape.

Processing and Analysis:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum.

  • Calibrate the axes using the pre-referenced 1D spectra.

  • Analyze the cross-peaks to identify the key correlations as outlined in the 2D NMR section above.

Conclusion

The structural confirmation of 4-(alkylaminomethyl)-3-nitropyridines demands a rigorous and systematic approach. While ¹H NMR provides initial, powerful indications, it is the comprehensive analysis of 2D NMR data, particularly HMBC, that builds a robust case for the specific substitution pattern. This, combined with the elemental composition confirmation from HRMS, creates a self-validating dataset. For ultimate certainty, especially for pivotal compounds, single-crystal X-ray analysis remains the definitive method. By employing this multi-technique strategy, researchers can proceed with confidence, knowing their molecular structures are built on a solid analytical foundation.

References

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. (2013). MDPI. Retrieved February 7, 2026, from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

  • An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. (1991). ResearchGate. Retrieved February 7, 2026, from [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (2012). MDPI. Retrieved February 7, 2026, from [Link]

  • Proton NMR Analysis to identify Isomers. (2021). YouTube. Retrieved February 7, 2026, from [Link]

  • Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. (2013). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. (2015). AZoM.com. Retrieved February 7, 2026, from [Link]

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  • Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds. (2023). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
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  • NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(Bromomethyl)-3-nitropyridine: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-(Bromomethyl)-3-nitropyridine, a compound frequently utilized in pharmaceutical and chemical synthesis. Adherence to these proc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(Bromomethyl)-3-nitropyridine, a compound frequently utilized in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Understanding the Hazards: Why Proper Disposal is Crucial

4-(Bromomethyl)-3-nitropyridine is a reactive and hazardous compound. Its proper disposal is not merely a procedural formality but a critical step in mitigating significant risks. The primary hazards associated with this chemical include:

  • Toxicity: It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2]

  • Corrosivity: Direct contact can cause severe skin and eye burns.[3]

  • Irritation: It is a skin, eye, and respiratory irritant.[1]

Mishandling during disposal can lead to accidental exposures, environmental contamination, and potentially violent chemical reactions if mixed with incompatible substances. Therefore, a structured and informed approach to its disposal is paramount.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, ensure that all necessary safety measures are in place. This begins with the appropriate selection and use of Personal Protective Equipment (PPE).

Table 1: Recommended PPE for Handling 4-(Bromomethyl)-3-nitropyridine Waste

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash hazards.[4][5]Protects against splashes and accidental contact with the eyes and face, which can cause severe burns and irritation.[1][3]
Hand Nitrile or neoprene gloves. Avoid latex gloves.Provides a chemical-resistant barrier to prevent skin contact, which can be harmful.[6]
Body A chemically resistant lab coat, fully buttoned.Protects against contamination of personal clothing and skin.
Respiratory A NIOSH/MSHA-approved respirator is necessary if there is a risk of inhaling dust or vapors.[5]Prevents inhalation of the compound, which is harmful and can cause respiratory irritation.[1]
Footwear Closed-toe shoes.Protects feet from potential spills.

Always work within a certified chemical fume hood when handling 4-(Bromomethyl)-3-nitropyridine in its solid form or in solution to minimize inhalation exposure.[3][6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of 4-(Bromomethyl)-3-nitropyridine.

DisposalWorkflow Disposal Decision Workflow for 4-(Bromomethyl)-3-nitropyridine start Start: Disposal of 4-(Bromomethyl)-3-nitropyridine waste_type Identify Waste Type start->waste_type spill Small Spill or Residue waste_type->spill Spill/Residue bulk Bulk Quantity waste_type->bulk Bulk container Empty Container waste_type->container Empty spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure bulk_procedure Prepare for Licensed Disposal bulk->bulk_procedure container_procedure Decontaminate Container container->container_procedure collect_waste Collect Waste in a Labeled, Compatible Container spill_procedure->collect_waste bulk_procedure->collect_waste trash Dispose of as Regular Trash (after decontamination) container_procedure->trash contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup collect_waste->contact_ehs

Caption: Decision workflow for the proper disposal of 4-(Bromomethyl)-3-nitropyridine.

Step-by-Step Disposal Procedures

Small Spills and Residual Waste

In the event of a small spill of 4-(Bromomethyl)-3-nitropyridine, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[7]

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels directly on the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, compatible, and clearly labeled hazardous waste container.[7] Use non-sparking tools if the compound is in a flammable solvent.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[8]

  • Package and Label: Securely close the waste container and label it as "Hazardous Waste: 4-(Bromomethyl)-3-nitropyridine" with the appropriate hazard symbols.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal.[8]

Bulk Quantities

Disposal of bulk quantities of 4-(Bromomethyl)-3-nitropyridine must be handled by a licensed chemical waste disposal company.[9] The primary methods of disposal are:

  • Controlled Incineration: This is often the preferred method, where the compound is destroyed at high temperatures in a specialized incinerator equipped with flue gas scrubbing to neutralize harmful emissions.[9]

  • Licensed Chemical Destruction Plant: A facility equipped to handle and neutralize hazardous chemicals through various processes.[9]

In-lab chemical neutralization of 4-(Bromomethyl)-3-nitropyridine is NOT recommended due to its reactive nature and the potential for hazardous byproducts.

Procedure for Preparing Bulk Waste for Disposal:

  • Container Selection: Use a designated, leak-proof, and compatible container for collecting the waste. Ensure the container is in good condition.

  • Segregation: Do not mix 4-(Bromomethyl)-3-nitropyridine waste with incompatible materials, especially strong oxidizing agents, acids, and bases.[10] It is also best practice to segregate halogenated waste from non-halogenated waste to reduce disposal costs.[11]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "4-(Bromomethyl)-3-nitropyridine," and the approximate quantity. Do not use abbreviations or chemical formulas.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6][10]

  • Disposal Request: Arrange for pickup and disposal through your institution's EH&S department or a contracted hazardous waste disposal service.

Empty Containers

Empty containers that previously held 4-(Bromomethyl)-3-nitropyridine must be properly decontaminated before being discarded as regular trash.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, if the compound is soluble, or an appropriate organic solvent).[12]

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[12]

  • Deface Label: Completely remove or obliterate the original label on the container.[12]

  • Final Disposal: Once decontaminated and the label is defaced, the container can be disposed of in the regular trash or recycling, depending on institutional policies.[12]

Emergency Procedures in Case of Exposure

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Conclusion

The proper disposal of 4-(Bromomethyl)-3-nitropyridine is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can minimize risks and ensure that this hazardous material is managed safely and in compliance with all regulations. Always consult your institution's specific chemical hygiene plan and EH&S department for any additional requirements.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]

  • Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Nuclear Regulatory Commission. (2008, March). Emergency Procedure. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitropyridine. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed, 49(1), 1-19. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of New Hampshire. (n.d.). Emergency Procedures for Spills of Radioactive Materials. Retrieved from [Link]

  • Munirem Environmental. (n.d.). Chemical Neutralization of Bulk Explosives and Energetic Wastes – Case Studies. Retrieved from [Link]

  • Oregon State University. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Marine Corps Air Station Cherry Point. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

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